Alanine, N-glycyl-2-phenyl- (6CI)
Description
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Properties
CAS No. |
103855-63-6 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Synonyms |
Alanine, N-glycyl-2-phenyl- (6CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Structure and Conformation of Glycylphenylalanine
Abstract
Glycyl-L-phenylalanine (Gly-Phe), a simple dipeptide, serves as a fundamental model for understanding the intricate interplay of forces that govern peptide and protein structure. Its inherent flexibility, arising from the achiral glycine and the bulky aromatic phenylalanine residue, presents a rich conformational landscape. This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of Gly-Phe. We will delve into the foundational principles of its structure, explore its various conformational states through a discussion of backbone and side-chain torsion angles, and detail the experimental and computational methodologies employed for its characterization. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of peptide structure-function relationships.
Introduction: The Significance of Glycylphenylalanine
Glycyl-L-phenylalanine (Gly-Phe) is a dipeptide composed of the amino acids glycine and L-phenylalanine.[] Its chemical formula is C11H14N2O3 with a molecular weight of 222.24 g/mol .[2][3][4][5][6] Beyond its role as a basic building block of proteins, Gly-Phe is a subject of significant interest in biochemical and pharmaceutical research. It serves as a model substrate for studying enzyme specificity, peptide transport mechanisms, and the fundamental principles of peptide bond formation and hydrolysis.[] The conformational flexibility of Gly-Phe, a direct consequence of its constituent amino acids, makes it an excellent system for investigating the non-covalent interactions that dictate the three-dimensional structure of larger, more complex biomolecules. Understanding the conformational preferences of this dipeptide provides crucial insights into protein folding, molecular recognition, and the rational design of peptide-based therapeutics.
Molecular Structure: A Foundation of Planarity and Flexibility
The molecular structure of Gly-Phe is characterized by a central peptide bond linking the carboxyl group of glycine to the amino group of phenylalanine. This amide linkage possesses a significant degree of double-bond character due to resonance, which restricts rotation around the C-N bond and enforces a planar conformation of the peptide unit.[7] This planarity is a cornerstone of peptide and protein architecture.
The overall conformation of the Gly-Phe molecule is primarily defined by a set of torsion angles (also known as dihedral angles) along the backbone and within the phenylalanine side chain.
The Peptide Backbone: A Series of Rotatable Bonds
The flexibility of the peptide backbone arises from the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of each amino acid residue. The torsion angle of the peptide bond itself (omega, ω) is generally restricted to a trans conformation (ω ≈ 180°) due to steric hindrance, although cis conformations (ω ≈ 0°) can occur, particularly preceding proline residues.[8]
The Phenylalanine Side Chain: Rotameric States
The aromatic side chain of the phenylalanine residue also possesses conformational freedom, described by the chi (χ) torsion angles. For phenylalanine, two key chi angles, χ1 (rotation around the Cα-Cβ bond) and χ2 (rotation around the Cβ-Cγ bond), determine the spatial orientation of the phenyl ring.[9][10] The side chains of amino acids do not rotate freely but tend to adopt specific, staggered conformations known as rotamers to minimize steric clashes.[11][12] These preferred orientations correspond to potential energy minima. For the χ1 angle, the three common rotamers are gauche(+), trans, and gauche(-).[12][13]
Conformational Analysis of Glycylphenylalanine
The overall three-dimensional structure of Gly-Phe is a result of the interplay between the rotational freedom of the backbone and the preferred rotameric states of the phenylalanine side chain. The study of these different spatial arrangements and their relative energies is known as conformational analysis.[14]
Key Torsion Angles in Glycylphenylalanine
The conformation of Gly-Phe can be precisely described by the following torsion angles:
-
Backbone:
-
φ (phi): C-N-Cα-C
-
ψ (psi): N-Cα-C-N
-
ω (omega): Cα-C-N-Cα
-
-
Phenylalanine Side Chain:
-
χ1 (chi1): N-Cα-Cβ-Cγ
-
χ2 (chi2): Cα-Cβ-Cγ-Cδ1
-
A study on the crystal structure of a protected form of Gly-Phe, t-Boc-glycyl-L-phenylalanine, provides specific values for these torsion angles, illustrating a particular low-energy conformation.[9]
| Torsion Angle | Value (degrees) |
| ω0 | -176.9 |
| φ1 | -88.0 |
| ψ1 | -14.5 |
| ω1 | 176.4 |
| φ2 | -164.7 |
| ψ2 | 170.3 |
| χ1 | 52.0 |
| χ2 | 85.8 |
| Table 1: Torsion angles for t-Boc-glycyl-L-phenylalanine as determined by X-ray crystallography.[9] |
It is crucial to recognize that the conformation observed in a crystal structure represents a single, low-energy state and that in solution, Gly-Phe exists as an ensemble of interconverting conformers.
Factors Influencing Conformation
The conformational landscape of Gly-Phe is influenced by a variety of factors:
-
Steric Hindrance: The bulky phenyl group of phenylalanine restricts the allowable φ and ψ angles of the preceding glycine residue.
-
Hydrogen Bonding: Intramolecular hydrogen bonds can stabilize specific conformations.
-
Solvent Effects: The surrounding solvent molecules can influence the conformational equilibrium.
-
Pressure: High pressure has been shown to induce reversible conformational changes in Gly-Phe crystals, primarily affecting the aromatic ring.[15]
Methodologies for Structural and Conformational Characterization
A combination of experimental and computational techniques is employed to elucidate the structure and conformational dynamics of Gly-Phe.
Experimental Approaches
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution.[16][17] It requires the molecule to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal is used to calculate an electron density map, from which the positions of the atoms can be inferred.[18]
Experimental Protocol: Single-Crystal X-ray Diffraction of Glycylphenylalanine
-
Crystallization:
-
Dissolve highly purified Gly-Phe in a suitable solvent (e.g., water, ethanol-water mixtures).
-
Employ vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality (typically >0.1 mm).[16]
-
Screen a variety of crystallization conditions (e.g., pH, temperature, precipitant concentration) to optimize crystal growth.
-
-
Data Collection:
-
Mount a single crystal on a goniometer head and place it in an X-ray diffractometer.
-
Cool the crystal to cryogenic temperatures (e.g., 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the intensities and positions of the diffraction spots.
-
Solve the "phase problem" using methods such as direct methods or molecular replacement (if a similar structure is known).
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy, resulting in a final set of atomic coordinates, bond lengths, and torsion angles.
-
Caption: A typical computational workflow for Gly-Phe conformational analysis.
Relevance in Drug Development
The study of the structure and conformation of small peptides like Gly-Phe has significant implications for drug development.
-
Structure-Based Drug Design: Understanding the preferred conformations of peptides is crucial for designing peptidomimetics, which are small molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.
-
Glycosylation and Drug Efficacy: The attachment of sugar moieties (glycans) to therapeutic proteins, a process known as glycosylation, can significantly impact their structure, stability, and efficacy. [19][20]The principles of conformational analysis learned from simple peptides are foundational to understanding how these complex modifications influence the overall structure of glycoproteins. [19]* Enzyme Inhibition: Many enzymes have peptide substrates, and their active sites are tailored to recognize specific peptide conformations. Glycosyltransferases, for example, are a class of enzymes that are potential drug targets. [21]Knowledge of the conformational preferences of peptide ligands is essential for designing effective inhibitors.
Conclusion
Glycyl-L-phenylalanine, despite its simple primary structure, exhibits a complex and dynamic conformational behavior. A thorough understanding of its molecular architecture, the rotational freedom of its backbone, and the preferred rotameric states of its side chain is fundamental to the broader fields of structural biology and drug discovery. The synergistic application of experimental techniques like X-ray crystallography and NMR spectroscopy, coupled with powerful computational modeling methods, continues to provide deeper insights into the forces that govern the structure and function of peptides and proteins. This knowledge is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.
References
- Structural and Vibrational Analysis of Glycyl-L-Phenylalanine and Phase Transition under High-Pressure. SSRN.
- Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine. International Journal of Peptide and Protein Research.
- Glycyl-DL-phenylalanine | C11H14N2O3. PubChem.
- Glycyl-L-phenyl alanine. NIST WebBook.
- Glycyl-phenyl-alanine | C11H14N2O3. PubChem.
- Glycyl-L-phenylalanine (Gly-Phe). MedChemExpress.
- Structure and conformation of linear peptides. XIII. Structure of L-phenylalanyl-glycyl-glycine. International Journal of Peptide and Protein Research.
- Conformational isomers of a Glycine-Phenylalanine peptide bond detected...
- Glycyl-L-phenylalanine | C11H14N2O3. PubChem.
- Structure Determin
- Glycyl-phenylalanine. BOC Sciences.
- Introduction to the Conform
- Side-chain torsion angles and rotamer libraries.
- 3 Side Chain Conform
- Peptide Bonds: Structure. University of Zurich.
- Illustration of the rotamer configurations of phenylalanine...
- Rapid and Reliable Conformational Analysis of Glycans by Small Angle X‐Ray Scattering Guided Molecular Dynamics Simul
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- Structural Characterization Methods: NMR, X-Ray Crystallography. kbDNA.
- Peptides and Proteins.
- Macromolecular Structure Determin
- Application of Glycomics in Drug Development.
- Glycans in drug discovery. PMC.
- 3.7. Conformational analysis. Organic Chemistry 1: An open textbook.
- Inhibition of Glycosyltransferase Activities as the Basis for Drug Development.
Sources
- 2. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycyl-L-phenyl alanine [webbook.nist.gov]
- 4. Glycyl-phenyl-alanine | C11H14N2O3 | CID 69844028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proteins [www2.chemistry.msu.edu]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and conformation of linear peptides. XIII. Structure of L-phenylalanyl-glycyl-glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Side-chain torsion angles and rotamer libraries [csrri.iit.edu]
- 12. Side Chain Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 13. researchgate.net [researchgate.net]
- 14. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. papers.ssrn.com [papers.ssrn.com]
- 16. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 17. people.bu.edu [people.bu.edu]
- 18. farmamol.web.uah.es [farmamol.web.uah.es]
- 19. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 20. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Lost Scaffold: Excavating 6CI Alanine Derivatives for Modern Drug Discovery
Topic: Chemical Abstracts Service (CAS) Registry Data for 6CI Alanine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Information Scientists, Drug Discovery Chemists
Executive Summary
In the pursuit of novel chiral building blocks, modern drug discovery often overlooks the "pre-digital" era of chemical literature. The 6th Collective Index (6CI) of Chemical Abstracts, covering the period 1957–1961 , represents a critical transition point in chemical informatics. It houses a wealth of alanine derivatives synthesized during the golden age of peptide chemistry and metabolic research, yet these records predate the 1965 implementation of the CAS Registry Number® (CAS RN) system.
This guide provides a rigorous technical protocol for retrieving, validating, and structurally assigning 6CI alanine derivatives. It bridges the gap between mid-20th-century "Geneva" nomenclature and modern cheminformatics, ensuring that researchers can access and verify "lost" scaffolds essential for peptidomimetic design.
The 6CI Landscape (1957–1961): A Pre-Registry Reality
To utilize 6CI data, one must first understand the limitations of the era. Unlike modern database entries linked by unique identifiers (CAS RNs), 6CI relies entirely on controlled vocabulary and molecular formula indexing .
-
The CAS RN Void: The CAS Registry System was not operational until 1965. Substances in the 6CI are indexed by Subject Name and Formula only.
-
Retrospective Indexing: While CAS has retrospectively assigned CAS RNs to many 6CI substances, the linkage is not 1:1. A single 6CI text entry may map to multiple modern CAS RNs due to stereochemical ambiguity in the original text.
-
The "Inverted" Indexing Rule: 6CI strictly utilized inverted indexing. You will not find "3-Chloroalanine"; you must search for "Alanine, 3-chloro-" .
Nomenclature Forensics: The Alanine Scaffold
Alanine (2-aminopropanoic acid) presents specific challenges in 6CI due to the evolution of stereochemical descriptors.
2.1. Stereochemical Descriptors
In 1957–1961, the Cahn-Ingold-Prelog (CIP) R/S system was not yet the dominant standard in indexing. CAS relied on the Fischer-Rosanoff convention (D/L).
| Feature | 6CI Convention (1957–1961) | Modern CAS Registry / IUPAC |
| Natural Isomer | Often indexed simply as "Alanine" (Implicit L) | L-Alanine (CAS RN 56-41-7) |
| Enantiomers | Explicitly "D-Alanine" or "L-Alanine" | (2R)-Alanine / (2S)-Alanine |
| Racemates | "DL-Alanine" | (RS)-Alanine |
| Ambiguity | Entries without prefixes are assumed L but require verification. | Explicit "Unspecified" CAS RNs exist. |
2.2. Derivative Indexing Logic
Derivatives were indexed hierarchically. The parent "Alanine" is the heading, and modifications are listed alphabetically as sub-headings.
-
N-Substitution: Alanine, N-acetyl- (Not N-Acetylalanine)
-
Side-chain Substitution: Alanine, 3-phenyl- (Phenylalanine was often cross-referenced, but non-standard analogs appear here).
-
Esters: Alanine, ethyl ester
Technical Protocol: Retrieval & Validation
This protocol establishes a self-validating workflow to move from a 6CI citation to a verified chemical structure.
Step 1: The Hill System Formula Search
Because nomenclature can be inconsistent, the Formula Index is the most reliable entry point.
-
Rule: Carbon first, Hydrogen second, then alphabetical (e.g., C3H7NO2 for Alanine).
-
Action: Locate the formula in the 6CI Formula Index. Scan for the specific derivative name (e.g., C5H9NO3 for N-Acetylalanine).
Step 2: The Subject Index Cross-Check
Once a candidate is found in the Formula Index, verify it in the Subject Index .
-
Validation: The Subject Index will provide the specific column number (e.g., 55:1234a) and often physical properties (mp, bp) or derivative data (picrates, hydrochlorides) that serve as fingerprints for validation.
Step 3: Modern Mapping (The "Registry" Bridge)
Use STN or SciFinder-n to bridge the historical text to a CAS RN.
-
Query: Search the Subject Index Name exactly as it appears in 6CI.
-
Filter: Restrict results to "Oldest References" or filter by publication year "1957-1961".
Visualization: The Retrieval Workflow
The following diagram illustrates the decision logic required to validate a 6CI Alanine derivative.
Figure 1: Logic flow for retrieving and validating 6CI chemical records against modern registries.
Case Application: -Chloroalanine
To demonstrate the protocol, we analyze a specific derivative often sought in metabolic inhibition studies: 3-Chloroalanine (also known as
5.1. 6CI Record Identification
-
Target: 3-Chloroalanine (C3H6ClNO2).
-
Formula Index Lookup: Under C3H6ClNO2 , we find the entry: Alanine, 3-chloro-.
-
Subject Index Data: The index distinguishes between:
-
Alanine, 3-chloro- (Generic/Racemic context)
-
Alanine, 3-chloro-, hydrochloride
-
L-Alanine, 3-chloro- (Specific stereochemical entry)
-
5.2. Structural Disambiguation
In 6CI, the synthesis of
-
Synthesis A: From DL-Serine
DL-3-Chloroalanine (Racemic). -
Synthesis B: From L-Serine
L-3-Chloroalanine (Chiral retention).
Crucial Validation Step: If the 6CI abstract mentions "optically active" or provides an
5.3. Data Summary Table
| Data Point | 6CI Representation | Modern Equivalent | Validation Check |
| Name | Alanine, 3-chloro- | 3-Chloroalanine | Check inverted syntax. |
| Formula | C3H6ClNO2 | C3H6ClNO2 | Hill System match? |
| Stereochem | "L-" or "DL-" prefix | (S)- or (RS)- | Check |
| Salt Form | , hydrochloride | Hydrochloride salt | Ensure stoichiometry matches. |
References
-
Chemical Abstracts Service. (1961). The 6th Collective Index (1957–1961). American Chemical Society.[1][2][3][4][5] [Link]
-
American Chemical Society. (2008).[2] CAS Registry Number® Information. CAS Solutions. [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). (1979). Nomenclature of Organic Chemistry, Sections A, B, C, D, E, F, and H. Pergamon Press. (Historical context for 1960s nomenclature). [Link]
-
Fischer, E. (1891). Ueber die Configuration des Traubenzuckers und seiner Isomeren. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for D/L system used in 6CI). [Link]
-
Weisgerber, D. W. (1997). Chemical Abstracts Service Chemical Registry System: History and Development. Journal of Chemical Information and Computer Sciences. [Link]
Sources
- 1. Naming and indexing of chemical substances for Chemical Abstracts during the ... - American Chemical Society. Chemical Abstracts Service - Google Books [books.google.com.sg]
- 2. m.youtube.com [m.youtube.com]
- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 4. The importance and history of CAS registration numbers | Ofipharma [ofipharma.com]
- 5. acs.org [acs.org]
Role of N-glycyl-2-phenyl-alanine in supramolecular self-assembly
The Role of N-Glycyl-2-Phenyl-Alanine in Supramolecular Self-Assembly Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Minimalist Architect
N-glycyl-2-phenyl-alanine , chemically distinct as Glycyl-L-Phenylalanine (Gly-Phe) , represents a foundational motif in peptide nanotechnology. While often overshadowed by its aromatic cousin Diphenylalanine (Phe-Phe), Gly-Phe offers a unique "flexible-rigid" duality that drives distinct supramolecular behaviors.
This guide dissects the physicochemical mechanics of Gly-Phe, moving beyond simple descriptions to the causal forces of self-assembly. We analyze its transition from a soluble dipeptide to a structural scaffold via N-capping (e.g., Fmoc-Gly-Phe) and its intrinsic utility in piezoelectric crystals and metal-coordinated frameworks.
Key Technical Insight: The replacement of the N-terminal Phenylalanine in Phe-Phe with Glycine in Gly-Phe introduces rotational freedom (
Molecular Architecture & Physicochemical Drivers
The self-assembly of Gly-Phe is governed by a delicate balance of non-covalent interactions.[1] Unlike longer peptides, dipeptides lack the entropic stabilization of a folded core, relying entirely on intermolecular stacking.
Structural Duality
| Component | Chemical Role | Supramolecular Function |
| N-Terminal Glycine | Achirol, flexible linker ( | Reduces steric hindrance; permits tight backbone H-bonding (intermolecular |
| C-Terminal Phenylalanine | Aromatic, hydrophobic ( | Drives |
| Amide Linkage | Polar backbone | Facilitates directional H-bonding ( |
The "Capping" Switch
Unmodified Gly-Phe is highly water-soluble and typically crystallizes rather than gels. To induce hydrogelation, the hydrophobic balance must be tipped.
-
Uncapped (Gly-Phe): Forms crystalline needles or piezoelectric microrods. Driven by electrostatic head-to-tail interactions.
-
N-Capped (Fmoc-Gly-Phe): Forms viscoelastic hydrogels. The fluorenyl group (Fmoc) provides additional
- stacking and hydrophobicity, lowering the Critical Aggregation Concentration (CAC) to millimolar ranges.
Mechanisms of Self-Assembly
The assembly pathway is non-linear, often involving metastable intermediates.
Nucleation and Elongation
-
Monomer State: At high pH (>8), carboxylic acid deprotonation (
) creates repulsion, keeping Fmoc-Gly-Phe solubilized. -
Trigger: Lowering pH (< pKa ~3.5) or adding divalent cations (
) screens charges. -
Nucleation: Hydrophobic clustering of Fmoc and Phenyl rings occurs first, followed by H-bond locking.
-
Fiber Growth: The Glycine residue allows the molecules to pack into twisted ribbons (unlike the rigid tubes of Phe-Phe).
Pathway Visualization
Caption: Step-wise assembly mechanism of Fmoc-Gly-Phe from solution to hydrogel state.
Experimental Protocols
Trustworthy science requires reproducible protocols. Below is the standard methodology for generating Fmoc-Gly-Phe hydrogels via the "Solvent-Switch" and "pH-Switch" methods.
Synthesis of Fmoc-Gly-Phe Hydrogels (pH-Switch Method)
Objective: Create a transparent, self-supporting hydrogel at 0.5 wt%.
Reagents:
-
Fmoc-Gly-Phe (Solid powder, >98% purity)
-
0.1 M NaOH (aq)
-
0.1 M HCl (aq) or Glucono-
-lactone (GdL) for slow acidification.
Protocol:
-
Weighing: Weigh 5 mg of Fmoc-Gly-Phe into a glass vial.
-
Solubilization: Add 200
L of 0.1 M NaOH. Vortex until fully dissolved. The solution should be clear (pH ~10-11). -
Dilution: Add 700
L of deionized water. -
Triggering (Fast): Dropwise add 0.1 M HCl while vortexing until pH reaches ~4.0. A white cloudiness may appear briefly before settling into a gel.
-
Triggering (Homogeneous - Recommended): Instead of HCl, add 3-5 mg of solid GdL. Vortex immediately.
-
Mechanism:[2] GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly throughout the sample.
-
-
Maturation: Leave undisturbed at 25°C for 12-24 hours.
-
Validation: Invert the vial. If the mass does not flow, a gel is formed.
-
Characterization Workflow
| Technique | Parameter to Measure | Expected Outcome |
| Rheology | Storage ( | |
| TEM/SEM | Nanostructure Morphology | Entangled twisted fibers (width 10-50 nm). |
| FTIR | Secondary Structure | Amide I peak shift to ~1630 |
| Thioflavin T | Amyloid-like assembly | Fluorescence enhancement at 482 nm. |
Applications in Drug Development
The Gly-Phe motif is not just a structural curiosity; it is a functional vehicle.
Hydrophobic Drug Entrapment
The hydrophobic core of Fmoc-Gly-Phe fibers can solubilize non-polar drugs (e.g., Paclitaxel, Doxorubicin).
-
Mechanism: The drug partitions into the hydrophobic domains of the fibers during assembly.
-
Release Profile: Diffusion-controlled release, tunable by fiber density (concentration).
Co-Assembly for Tunable Mechanics
Mixing Fmoc-Gly-Phe with Fmoc-Phe-Phe allows for "titrating" the mechanical stiffness.
-
Fmoc-Phe-Phe: Very rigid, high modulus.[3]
-
Fmoc-Gly-Phe: More flexible, lower modulus.
-
Result: Hybrid gels with intermediate stiffness suitable for soft tissue engineering (e.g., neural tissue).
Piezoelectric Devices
Uncapped Gly-Phe crystallizes into non-centrosymmetric space groups (P21). When subjected to mechanical stress, these crystals generate an electrical charge.
-
Application: Biodegradable sensors and energy harvesters implanted in the body.
Critical Data Comparison
Comparison of Gly-Phe variants against the standard Phe-Phe motif.
| Feature | Fmoc-Phe-Phe | Fmoc-Gly-Phe | Uncapped Gly-Phe |
| Morphology | Rigid Nanotubes | Twisted Nanofibers | Micro-needles / Crystals |
| Gelation pH | < 8.0 | < 4.5 | Does not gel (precipitates) |
| Mechanical Strength ( | High (~20-50 kPa) | Moderate (~1-10 kPa) | N/A (Solid) |
| Primary Interaction | Strong | Balanced H-bond/ | Electrostatic/Crystal packing |
| Biological Use | Bone/Cartilage | Soft Tissue/Neural | Piezo-sensors |
Logical Signaling Pathway: Drug Release
Caption: Dual-mechanism release pathway: Passive diffusion vs. Enzymatic degradation.
References
-
Jayawarna, V., et al. (2006). "Rational design of peptide self-assembly scaffold materials." Advanced Materials. Link
-
Adams, D. J., & Topham, P. D. (2010). "The effect of the N-protecting group on the gelation properties of phenylalanine-based dipeptides." Soft Matter. Link
-
Gazit, E. (2007). "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization." Chemical Society Reviews. Link
-
Bera, S., et al. (2019). "Piezoelectricity in Glycyl-L-phenylalanine and its application in energy harvesting." ACS Applied Materials & Interfaces. Link
-
Smith, A. M., et al. (2008). "Fmoc-diphenylalanine self assembles to a rigid hydrogel via a novel architecture based on hollow nanotubes." Advanced Materials. Link
Sources
Methodological & Application
Application Note: Enzymatic Synthesis of Alanine, N-glycyl-2-phenyl- (Glycyl-L-Phenylalanine)
Executive Summary
Alanine, N-glycyl-2-phenyl- (6CI), commonly known as Glycyl-L-Phenylalanine (Gly-Phe) , is a dipeptide of significant interest as a model substrate for peptide transport studies, a precursor in pharmaceutical synthesis, and a degradation product of larger bioactive peptides. While chemical synthesis (e.g., SPPS) is standard, it often requires hazardous solvents and extensive protection/deprotection steps.
This guide details the enzymatic synthesis of Gly-Phe, leveraging the stereoselectivity of proteases to form the peptide bond under mild, environmentally benign conditions. We focus on a Thermolysin-mediated condensation approach, which is thermodynamically favored in organic co-solvents and highly specific for hydrophobic residues like Phenylalanine at the P1' position.
Scientific Principles & Mechanism[1][2][3]
The Target Molecule[2]
-
Chemical Name: Glycyl-L-Phenylalanine[1]
-
CAS Number: 3321-03-7 (Free dipeptide), 103855-63-6 (6CI reference)
-
Structure: H-Gly-Phe-OH
-
Molecular Weight: 222.24 g/mol
Enzymatic Strategy: Thermodynamic vs. Kinetic Control
Enzymatic peptide synthesis operates via two main mechanisms. For Gly-Phe, Thermodynamic Control is often superior due to the specific requirements of the enzymes involved.
| Feature | Thermodynamic Control | Kinetic Control |
| Mechanism | Direct reversal of hydrolysis (Condensation).[2] | Acyl-enzyme intermediate reacts with nucleophile (Aminolysis).[3] |
| Substrates | Carboxyl donor (Acid) + Amine donor. | Activated ester donor + Amine donor. |
| Enzyme Choice | Thermolysin (Aspartyl protease). | Papain , Chymotrypsin (Serine/Cysteine proteases). |
| Key Driver | Equilibrium shift (Solvent/Precipitation). | Rate of aminolysis >> Rate of hydrolysis. |
| Applicability | Ideal for X-Phe bonds (e.g., Aspartame, Gly-Phe). | Ideal for broad specificity; risk of secondary hydrolysis. |
Selected Route: This protocol utilizes Thermolysin (EC 3.4.24.27). Thermolysin is a metalloprotease with strict specificity for hydrophobic residues (Phe, Leu, Ile) at the amine side (S1' subsite) of the scissile bond. This makes it the "Gold Standard" for coupling amino acids to Phenylalanine, minimizing side reactions.
Reaction Scheme
The synthesis involves the coupling of N-protected Glycine (Z-Gly-OH) and L-Phenylalanine Methyl Ester (H-Phe-OMe) to form the fully protected dipeptide, followed by deprotection.
Step 1: Enzymatic Coupling
Step 2: Deprotection
(Note: Direct synthesis of the free acid is possible but yields are typically lower due to charge repulsion; ester forms are preferred for the enzymatic step).
Visualization: Process Workflow
Caption: Workflow for the Thermolysin-catalyzed synthesis of Gly-Phe, highlighting the biphasic coupling and subsequent deprotection steps.
Detailed Protocol
Materials & Reagents[5]
-
Enzyme: Thermolysin (from Bacillus thermoproteolyticus), typically immobilized on Celite or Amberlite XAD-7 to enhance stability in organic solvents.
-
Substrates:
-
N-Benzyloxycarbonyl-glycine (Z-Gly-OH) [Acid donor].
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) [Amine donor].
-
-
Solvents: Ethyl Acetate (EtOAc), Tris-HCl buffer (0.1 M, pH 7.5), Calcium Acetate (Ca(OAc)2, stabilizer for Thermolysin).
-
Deprotection: Palladium on Carbon (10% Pd/C), Hydrogen gas, Methanol.
Experimental Procedure
Step 1: Enzyme Immobilization (Optional but Recommended)
-
Dissolve Thermolysin (500 mg) in 10 mL of 0.1 M Tris-HCl buffer (pH 7.5) containing 10 mM Ca(OAc)2.
-
Add 2 g of activated support (e.g., Celite R-640 or XAD-7).
-
Stir gently at 4°C for 4 hours.
-
Filter and wash the immobilized enzyme with buffer. Note: Immobilization prevents autolysis and allows recycling.
Step 2: Enzymatic Coupling Reaction
-
Aqueous Phase: Dissolve H-Phe-OMe·HCl (2 mmol) in 5 mL of 0.1 M Tris-HCl buffer (pH 7.5). Adjust pH to 7.0–7.5 with NaOH if necessary.
-
Organic Phase: Dissolve Z-Gly-OH (2 mmol) in 15 mL of Ethyl Acetate saturated with the buffer.
-
Mixing: Combine the two phases in a reaction vessel.
-
Initiation: Add the immobilized Thermolysin (approx. 100 mg protein equivalent).
-
Incubation: Stir vigorously at 40°C for 12–24 hours.
-
Monitoring: Monitor the consumption of Z-Gly-OH and formation of Z-Gly-Phe-OMe via HPLC (C18 column, ACN/Water gradient).
Step 3: Workup and Purification
-
Filter off the immobilized enzyme (save for reuse).
-
Separate the organic layer (Ethyl Acetate) containing the product.
-
Wash the organic layer sequentially with:
-
5% NaHCO3 (to remove unreacted Z-Gly-OH).
-
0.1 M HCl (to remove unreacted Phe-OMe).
-
Brine/Water.
-
-
Dry over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.
-
Result: White solid (Z-Gly-Phe-OMe). Yield is typically 70–85%.
Step 4: Deprotection to Gly-Phe
-
Dissolve Z-Gly-Phe-OMe in Methanol.
-
Add 10% Pd/C catalyst (10% w/w of substrate).
-
Stir under Hydrogen atmosphere (balloon pressure) for 4–6 hours to remove the Z-group.
-
Filter catalyst and evaporate methanol.
-
Hydrolysis (if free acid is required): Treat the methyl ester with 1N NaOH (1.1 eq) in Methanol/Water for 1 hour, then neutralize with HCl to precipitate the zwitterionic dipeptide Gly-Phe .
Optimization & Troubleshooting
| Parameter | Recommendation | Rationale |
| pH | 6.5 – 7.5 | Thermolysin optimum. Too high (>8) favors hydrolysis; too low (<5) reduces activity. |
| Solvent | EtOAc or tert-Amyl Alcohol | Hydrophobic solvents shift equilibrium to synthesis and protect the product. |
| Temperature | 35°C – 45°C | Balances reaction rate with enzyme stability. Thermolysin is heat-stable but degrades over time. |
| Water Content | 2% – 5% (in organic phase) | Essential for enzyme activity (structural water) but excess water favors hydrolysis. |
| Ca2+ Ions | 10 mM Ca(OAc)2 | Critical: Calcium is required to stabilize Thermolysin and prevent autolysis. |
References
-
Isowa, Y., et al. (1979). "The Thermolysin-Catalyzed Condensation Reactions of N-Substituted Amino Acids with Amino Acid Esters." Tetrahedron Letters, 20(28), 2611-2612. Link
- Oyama, K., & Kihara, K. (1984). "A new method for the enzymatic synthesis of peptides." Chemtech, 14, 100-105.
-
Clapés, P., et al. (1995). "Papain Immobilization Study in Enzymatic Synthesis of Dipeptide Gly-Phe." Journal of Molecular Catalysis B: Enzymatic, 1(1), 45-53. Link
- Persson, M., et al. (2002). "Enzymatic synthesis of peptides in a micro-scale reactor." Journal of Biotechnology, 94(2), 171-183. (Discusses kinetic parameters for Gly-Phe synthesis).
-
BOC Sciences. "Glycyl-phenylalanine Product Information." (Verification of compound identity and properties).
Sources
Application Notes & Protocols: Preparation and Application of Hydrogels Using N-glycyl-L-phenylalanine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the preparation, characterization, and application of supramolecular hydrogels derived from N-glycyl-L-phenylalanine. These peptide-based biomaterials are of significant interest for a range of biomedical applications, including drug delivery and tissue engineering, owing to their inherent biocompatibility, biodegradability, and tunable physicochemical properties.[1][2][3] This guide details the underlying principles of self-assembly, provides step-by-step protocols for hydrogel formation, outlines key characterization techniques, and discusses their utility in controlled drug release.
Introduction: The Rationale for N-glycyl-L-phenylalanine Hydrogels
Supramolecular hydrogels are three-dimensional networks formed through the non-covalent self-assembly of low-molecular-weight gelators (LMWGs).[4] Among these, short peptides are exemplary building blocks due to their facile synthesis, biocompatibility, and the ability to mimic the native extracellular matrix.[5][6] The dipeptide N-glycyl-L-phenylalanine combines the simplicity of glycine with the aromatic and hydrophobic nature of phenylalanine, providing the necessary molecular complementarity for self-assembly into nanofibrous networks that entrap water to form a hydrogel.[1][2][7]
The self-assembly process is primarily driven by a combination of non-covalent interactions:
-
Hydrogen Bonding: The amide and carboxyl groups of the peptide backbone form extensive hydrogen bond networks, which are crucial for the formation of the primary fibrillar structures.
-
π-π Stacking: The phenyl rings of the phenylalanine residues engage in aromatic stacking interactions, which contribute significantly to the stability of the self-assembled nanofibers.[1][3]
-
Hydrophobic Interactions: The non-polar phenyl group also drives the aggregation of the dipeptide molecules in an aqueous environment.[2][8]
To enhance the propensity for self-assembly and improve the mechanical properties of the resulting hydrogel, the N-terminus of the dipeptide is often modified with a bulky, aromatic group, such as 9-fluorenylmethoxycarbonyl (Fmoc).[1][2][3] This modification amplifies the π-π stacking and hydrophobic interactions, promoting the formation of stable, self-supporting hydrogels under physiological conditions.[9]
Synthesis and Purification of N-Fmoc-glycyl-L-phenylalanine
For reproducible and consistent hydrogel properties, the purity of the gelator is paramount.[10] Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the preferred method for synthesizing the dipeptide derivative.
Protocol 2.1: Solid-Phase Synthesis of N-Fmoc-glycyl-L-phenylalanine
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin to which the C-terminal amino acid, L-phenylalanine, is attached.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound phenylalanine using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: Couple the subsequent amino acid, Fmoc-glycine, using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt) in DMF.[9]
-
Cleavage: Cleave the dipeptide from the resin using a mild cleavage cocktail, for instance, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized N-Fmoc-glycyl-L-phenylalanine using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10]
Hydrogel Preparation: Triggering Self-Assembly
The transition from a solution of individual dipeptide molecules (sol) to a macroscopic hydrogel (gel) can be triggered by various environmental stimuli. The pH-switch method using glucono-δ-lactone (GdL) is a widely used and reliable technique that allows for the formation of homogenous and mechanically stable hydrogels.[4][11]
Protocol 3.1: Hydrogel Formation via pH-Switch Method
-
Dissolution: Dissolve the purified N-Fmoc-glycyl-L-phenylalanine powder in deionized water at the desired concentration (e.g., 0.5 - 2.0 wt%). To aid dissolution, add one molar equivalent of 0.1 M NaOH to raise the pH and deprotonate the carboxylic acid group, thereby increasing solubility.[12]
-
GdL Addition: Prepare a fresh stock solution of glucono-δ-lactone (GdL) in deionized water. Add a specific volume of the GdL solution to the dipeptide solution to initiate a gradual decrease in pH. The hydrolysis of GdL to gluconic acid provides a slow and uniform reduction in pH, which triggers the self-assembly process.[4][11]
-
Gelation: Allow the solution to stand undisturbed at room temperature. Gelation typically occurs within a few hours to a day, depending on the concentration of the dipeptide and GdL.[11] The formation of a stable hydrogel can be confirmed by inverting the vial; a successful gel will not flow.
Characterization of N-glycyl-L-phenylalanine Hydrogels
A thorough characterization of the hydrogel's properties is essential to ensure its suitability for the intended application.
Morphological Characterization
The nanoscale architecture of the hydrogel can be visualized using microscopy techniques.
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the self-assembled nanofibers, revealing their morphology, dimensions, and extent of entanglement.[3]
-
Scanning Electron Microscopy (SEM): SEM offers insights into the three-dimensional porous network of the hydrogel.
Spectroscopic Analysis
Spectroscopic methods are employed to probe the molecular interactions driving the self-assembly.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to investigate the secondary structure of the peptides within the hydrogel, often revealing the presence of β-sheet-like structures characteristic of self-assembled peptide nanofibers.[13]
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the phenylalanine and Fmoc moieties can be monitored to study the aggregation process and the local environment of the aromatic groups.[14]
Rheological Properties
Rheology is critical for understanding the mechanical properties of the hydrogel, which dictates its suitability for applications such as injectable drug delivery.[5]
-
Oscillatory Rheology: Dynamic frequency and strain sweep experiments are performed to determine the storage modulus (G') and loss modulus (G''). A stable hydrogel will exhibit a G' value significantly higher than G'', indicating a solid-like behavior.[15]
-
Thixotropy: For injectable applications, the hydrogel should exhibit shear-thinning and self-healing properties. This can be assessed by subjecting the gel to high shear followed by a recovery period, during which the G' and G'' values should return to their initial state.[4]
| Property | Typical Values for Phenylalanine-Derived Hydrogels | Significance |
| Critical Gelation Concentration (CGC) | 0.1 - 1.0 wt%[16][17] | Minimum concentration required for hydrogel formation. |
| Storage Modulus (G') | 10² - 10⁴ Pa[15] | Indicates the stiffness and mechanical strength of the hydrogel. |
| Gel Melting Temperature (Tgel) | 40 - 80 °C[18] | Represents the thermal stability of the hydrogel network. |
| Fiber Diameter | 10 - 50 nm[16] | Influences the porosity and drug release characteristics of the hydrogel. |
Application in Controlled Drug Delivery
N-glycyl-L-phenylalanine hydrogels can serve as a depot for the sustained release of therapeutic agents.[5][6] The drug is physically entrapped within the nanofibrous network of the hydrogel and is released via diffusion through the pores of the matrix.
Protocol 5.1: Encapsulation and In Vitro Release of a Model Drug
-
Drug Loading: The therapeutic agent can be encapsulated by dissolving it in the aqueous solution of the dipeptide before initiating gelation with GdL.
-
Release Study:
-
Place a known volume of the drug-loaded hydrogel in a vial.
-
Carefully add a known volume of a release medium (e.g., phosphate-buffered saline, PBS) on top of the hydrogel.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the release profile.
The release kinetics can be influenced by several factors, including the drug's molecular size, its interaction with the hydrogel matrix, and the hydrogel's cross-linking density.[6]
Biocompatibility Assessment
For any in vivo application, it is crucial to evaluate the biocompatibility of the hydrogel.
Protocol 6.1: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture a relevant cell line (e.g., fibroblasts) in the presence of the hydrogel or its leachate.
-
Viability Assessment: After a defined incubation period, assess cell viability using standard assays such as the MTT or CCK-8 assay.[19] A high cell viability indicates good biocompatibility.
-
Live/Dead Staining: Visualize cell viability directly by staining the co-cultured cells with a live/dead stain and observing them under a fluorescence microscope.[19]
Visualization of Key Processes
Self-Assembly and Hydrogelation Workflow
Caption: Workflow for the preparation of N-glycyl-L-phenylalanine hydrogel.
Drug Release Mechanism
Caption: Schematic of drug release from the hydrogel matrix.
Conclusion
Hydrogels derived from N-glycyl-L-phenylalanine and its N-terminally modified analogues represent a versatile and promising class of biomaterials. Their preparation is straightforward, and their properties can be readily tuned to suit a variety of biomedical applications. By following the protocols and characterization methods outlined in this guide, researchers can effectively harness the potential of these supramolecular hydrogels for advancements in drug delivery, tissue engineering, and regenerative medicine.
References
-
Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry. Available at: [Link]
-
Self-Assembly Dipeptide Hydrogel: The Structures and Properties. National Center for Biotechnology Information. Available at: [Link]
-
Ultrasound-Enhanced Gelation of Stimuli-Responsive and Biocompatible Phenylalanine-Derived Hydrogels. MDPI. Available at: [Link]
-
Self-Assembly Dipeptide Hydrogel: The Structures and Properties. ResearchGate. Available at: [Link]
-
Self-assembled peptide hydrogels. University of Bath's research portal. Available at: [Link]
-
Stimuli-Responsive Hydrogels Bearing amino acid Residues: a Poten. Longdom Publishing. Available at: [Link]
-
Controlling self-assembly of diphenylalanine peptides at high pH using heterocyclic capping groups. Nature. Available at: [Link]
-
Glycyl-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. MDPI. Available at: [Link]
-
Multifunctional, Biocompatible Supramolecular Hydrogelators Consist Only of Nucleobase, Amino Acid, and Glycoside. National Center for Biotechnology Information. Available at: [Link]
-
Ultrasound-Enhanced Gelation of Stimuli-Responsive and Biocompatible Phenylalanine-Derived Hydrogels. National Center for Biotechnology Information. Available at: [Link]
-
Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. Semantic Scholar. Available at: [Link]
-
A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. Available at: [Link]
-
A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. The University of Groningen research portal. Available at: [Link]
-
Advanced Methods for the Characterization of Supramolecular Hydrogels. National Center for Biotechnology Information. Available at: [Link]
-
Fabrication of phenylalanine amidated pectin using ultra-low temperature enzymatic method and its hydrogel properties in drug sustained release application. National Center for Biotechnology Information. Available at: [Link]
-
Anion-responsive self-assembled hydrogels of a phenylalanine–TREN conjugate allow sequential release of propranolol and doxorubicin. Royal Society of Chemistry. Available at: [Link]
-
Enzyme Entrapment in Amphiphilic Myristyl-Phenylalanine Hydrogels. MDPI. Available at: [Link]
-
Ultrasound-Enhanced Gelation of Stimuli-Responsive and Biocompatible Phenylalanine-Derived Hydrogels. ResearchGate. Available at: [Link]
-
Impact of gelation method on thixotropic properties of phenylalanine-derived supramolecular hydrogels. Royal Society of Chemistry. Available at: [Link]
-
Protocol for the fabrication and application of a low-water-content polyelectrolyte hydrogel. Cell Press. Available at: [Link]
-
Glycyl-DL-phenylalanine. National Center for Biotechnology Information. Available at: [Link]
-
Impact of Gelation Method on Thixotropic Properties of Phenylalanine-Derived Supramolecular Hydrogels. Europe PMC. Available at: [Link]
-
Supramolecular Assembly of Granular Hydrogel Composites for Multi-Drug Delivery. ProQuest. Available at: [Link]
-
Enhancing physicochemical properties of hydrogels through chemical... ResearchGate. Available at: [Link]
-
Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. National Center for Biotechnology Information. Available at: [Link]
-
The in vitro biocompatibility characterization of FLN‐based hydrogel.... ResearchGate. Available at: [Link]
-
Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. ResearchGate. Available at: [Link]
-
Structural and Vibrational Analysis of Glycyl-L-Phenylalanine and Phase Transition under High-Pressure. SSRN. Available at: [Link]
-
Reinforcement of phenylalanine-based supramolecular hydrogels by hybridizing poly(N-isopropylacrylamide) nanogels. ResearchGate. Available at: [Link]
-
Strategy to Identify Improved N-Terminal Modifications for Supramolecular Phenylalanine-Derived Hydrogelators. National Center for Biotechnology Information. Available at: [Link]
-
Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. MDPI. Available at: [Link]
-
Spectroscopic Investigation of Hydrogels Formed from Phenylalanine. ResearchGate. Available at: [Link]
-
Emerging Fabrication Strategies of Hydrogels and Its Applications. MDPI. Available at: [Link]
-
Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels. MDPI. Available at: [Link]
-
Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Phenylalanine‐Based Amphiphilic Self‐Assembled Materials: Gels or Crystals?. CRIS - Università di Bologna. Available at: [Link]
Sources
- 1. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of gelation method on thixotropic properties of phenylalanine-derived supramolecular hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. research-management.mq.edu.au [research-management.mq.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Strategy to Identify Improved N-Terminal Modifications for Supramolecular Phenylalanine-Derived Hydrogelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Ultrasound-Enhanced Gelation of Stimuli-Responsive and Biocompatible Phenylalanine-Derived Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Note: In Vitro Stability Profiling of Peptidomimetics
Focus: Alanine N-glycyl-2-phenyl- (and N-Substituted Dipeptide Derivatives)
Executive Summary & Scientific Rationale
The development of peptide-based therapeutics, such as Alanine N-glycyl-2-phenyl- (a dipeptide derivative, likely an analog of Glycyl-Phenylalanine), faces a critical bottleneck: metabolic instability .[1] Unlike traditional small molecules driven by Cytochrome P450 (CYP) metabolism, these compounds are primarily susceptible to rapid hydrolysis by peptidases and esterases in plasma and tissues.
This Application Note provides a rigorous, self-validating framework for assessing the in vitro stability of N-substituted dipeptides. We prioritize Plasma Stability (proteolytic cleavage) and Microsomal Stability (oxidative metabolism) to generate predictive Pharmacokinetic (PK) data.
Key Mechanistic Insight: For "Alanine N-glycyl-2-phenyl-", the primary degradation risk is the cleavage of the amide bond between the Glycyl and Phenyl-alanine moieties by aminopeptidases, or modification of the N-terminus. Secondary risks include hydroxylation of the phenyl ring by CYP450 enzymes.
Experimental Design Strategy
To ensure Data Integrity (ALCOA+ principles), we utilize a multi-matrix approach.
| Matrix | Primary Enzyme Class | Physiological Relevance | Critical Control |
| Plasma (Human/Rat) | Exopeptidases, Endopeptidases, Esterases | Systemic Circulation ( | Propantheline (Esterase unstable) or Enalapril |
| Liver Microsomes | CYP450, FMO | Phase I Metabolism (Oxidation) | Testosterone (CYP3A4) or Verapamil |
| Simulated Gastric Fluid | Acid Hydrolysis | Oral Bioavailability | Omeprazole (Acid labile) |
Core Protocol A: Plasma Metabolic Stability
The Gold Standard for Peptide Therapeutics
Objective: Determine the in vitro half-life (
3.1 Materials & Reagents
-
Test Compound: Alanine N-glycyl-2-phenyl- (10 mM stock in DMSO).
-
Matrix: Pooled Plasma (Human/Rat), K2-EDTA or Heparinized. Note: Avoid Citrate if calcium-dependent proteases are a concern.
-
Quenching Solution: Acetonitrile (ACN) containing 1% Formic Acid + Internal Standard (e.g., Tolbutamide or labeled analog).
-
Incubation Buffer: PBS (pH 7.4).
3.2 Step-by-Step Methodology
-
Pre-Incubation: Thaw plasma at 37°C. Centrifuge at 4000 rpm for 5 mins to remove clots. Aliquot 98 µL of plasma into a 96-well plate (or microtubes). Equilibrate at 37°C for 10 mins.
-
Dosing: Spike 2 µL of Test Compound (50 µM working solution in PBS/DMSO) into the plasma.
-
Final Concentration: 1 µM.
-
Final DMSO: < 0.5% (Crucial to prevent enzyme inhibition).
-
-
Incubation Time Course: Incubate at 37°C with gentle shaking (100 rpm).
-
Timepoints: 0, 15, 30, 60, 120, and 240 minutes.
-
-
Sampling & Quenching:
-
At each timepoint, transfer 50 µL of the reaction mixture into a "Crash Plate" containing 200 µL of ice-cold Quenching Solution.
-
Why? Acidified ACN precipitates plasma proteins and instantly denatures peptidases.
-
-
Post-Processing:
-
Vortex Crash Plate for 10 mins @ 1000 rpm.
-
Centrifuge at 4000 rpm for 20 mins at 4°C to pellet proteins.
-
Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis.
-
Dilute with 100 µL of water (to improve peak shape on Reverse Phase columns).
-
3.3 Validating the System (QC)
-
T0 Control: Spike compound into pre-quenched plasma (plasma + ACN) to establish 100% recovery baseline without enzymatic activity.
-
No-Matrix Control: Incubate compound in PBS only to rule out chemical instability (hydrolysis).
Core Protocol B: Microsomal Stability (Phase I)
Assessing CYP-Mediated Clearance
Objective: Differentiate between proteolytic degradation (plasma) and oxidative metabolism (liver).
4.1 Reaction System
-
Microsomes: Liver Microsomes (0.5 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
4.2 Workflow
-
Preparation: Mix Microsomes (390 µL) + Buffer. Pre-warm to 37°C.
-
Initiation: Add Test Compound (1 µM final).
-
Split into two groups: Group A (+NADPH) and Group B (-NADPH).
-
Why? Group B acts as the negative control. If degradation occurs in Group B, it indicates non-CYP metabolism (e.g., amidases present in microsomes) or chemical instability.
-
-
Reaction: Add NADPH to Group A to start the reaction.
-
Sampling: Sample at 0, 10, 20, 30, 60 min. Quench with ice-cold ACN + IS.
Visualization of Workflows & Pathways
5.1 Experimental Workflow Diagram
This diagram illustrates the parallel processing required to distinguish chemical vs. enzymatic stability.
Caption: Parallel stability profiling workflow ensuring differentiation between proteolytic, oxidative, and chemical degradation pathways.
5.2 Potential Degradation Pathway (Mechanism)
Visualizing the cleavage sites for N-substituted dipeptides.
Caption: Mechanistic degradation pathways: Amide hydrolysis (primary risk) vs. CYP-mediated hydroxylation (secondary risk).
Data Analysis & Calculations
Quantify the "Percent Remaining" at each timepoint relative to T0.
1. First-Order Rate Constant (
2. In Vitro Half-Life (
3. Intrinsic Clearance (
For Plasma:
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Rapid T0 Degradation | Chemical instability in quenching solvent. | Use neutral quenching or flash freeze instead of acid. |
| Non-Linear Kinetics | Enzyme saturation or product inhibition. | Lower substrate concentration (try 0.5 µM). |
| Low Recovery | Non-specific binding (NSB) to plasticware. | Use Low-Binding plates; add 0.1% BSA to buffer (not plasma). |
| Signal Suppression | Matrix effects in LC-MS. | Improve chromatography (divert flow for first 1 min) or use Stable Isotope Labeled IS. |
References
- Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability).
-
Food and Drug Administration (FDA).[2] (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link
-
Fozgerau, K., & Hoffmann, S. T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. Link
Sources
- 1. Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Guide: Optimizing HPLC Separation for Glycylphenylalanine Purity
Welcome to the technical support center for the analysis of Glycylphenylalanine (Gly-Phe). This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and troubleshooting robust HPLC methods for purity assessment. As a dipeptide, Gly-Phe presents unique challenges that require a nuanced approach to chromatography. This document provides in-depth, field-proven insights to help you navigate these challenges, moving from initial method development to final validation with scientific rigor.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and issues encountered during the HPLC analysis of Glycylphenylalanine.
Q1: What is the best starting column and mobile phase for Gly-Phe analysis?
A: For initial method development, a reversed-phase C18 column is the industry standard for peptides.[1] A good starting point would be a column with dimensions of 4.6 x 150 mm and a particle size of 3.5 or 5 µm. For the mobile phase, begin with a simple gradient using:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
TFA acts as an ion-pairing agent, which sharpens peptide peaks by masking residual silanol interactions on the stationary phase and providing a counter-ion for the positively charged N-terminus of the peptide.[2]
Q2: What UV wavelength should I use for detection?
A: Glycylphenylalanine contains a phenylalanine residue, which has a chromophore (the benzene ring) that absorbs UV light. While a specific maximum is around 257 nm, a more sensitive detection for peptides is generally achieved at lower wavelengths, such as 210-220 nm , where the peptide bond itself absorbs strongly.[3] Using a Photodiode Array (PDA) detector to screen from 200-300 nm during initial runs is highly recommended to determine the optimal wavelength for both the main peak and any potential impurities.
Q3: My Gly-Phe peak is tailing. What are the common causes and solutions?
A: Peak tailing for a basic peptide like Gly-Phe is often caused by secondary ionic interactions between the protonated N-terminal amine and deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase.[4]
-
Primary Solution: Adjust Mobile Phase pH. Ensure your mobile phase pH is low, typically between 2.5 and 3.0. Using an additive like 0.1% TFA is crucial as it serves two purposes: it maintains a low pH to suppress silanol ionization and acts as an ion-pairing agent.[2]
-
Secondary Solution: Use a High-Purity Column. Modern, high-purity silica columns have fewer accessible, acidic silanol groups, which significantly reduces peak tailing.[5] Columns with end-capping or those specifically designed for peptide or protein analysis are recommended.
Q4: My retention time is drifting between injections. How can I fix this?
A: Retention time instability is typically due to a lack of equilibration or issues with the mobile phase.[6]
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase conditions. If you are running a gradient, ensure the post-run equilibration time is sufficient to return the column to its starting state.
-
Check Mobile Phase Preparation: Mobile phase pH is a critical parameter for ionizable compounds.[7] If the pH is not properly buffered or is close to the pKa of your analyte, small changes can cause significant shifts in retention.[6] Always prepare fresh mobile phases and ensure they are thoroughly mixed and degassed.
Part 2: In-Depth Troubleshooting & Optimization Guide
This section provides a deeper dive into resolving complex separation issues, focusing on the scientific principles behind the troubleshooting steps.
Issue: Poor Resolution Between Glycylphenylalanine and Its Potential Impurities
Achieving baseline separation between the main Gly-Phe peak and closely eluting impurities—such as free Glycine, Phenylalanine, or synthetic byproducts like deletion sequences—is the primary goal of a purity method.[8][9] If resolution is poor, a systematic approach is required.
Caption: Troubleshooting workflow for poor HPLC resolution.
The charge state of Gly-Phe and its impurities is highly dependent on pH, making this the most powerful parameter for altering selectivity.[6]
-
Scientific Rationale: Gly-Phe is an amphoteric molecule with two primary ionizable groups: the C-terminal carboxylic acid (pKa₁ ≈ 3.2) and the N-terminal amino group (pKa₂ ≈ 8.0). Its impurities, Glycine (pKa₁ ~2.3, pKa₂ ~9.6) and Phenylalanine (pKa₁ ~1.8, pKa₂ ~9.1), have different pKa values.[10] By adjusting the mobile phase pH, you can change the degree of ionization of each compound, which alters their hydrophobicity and thus their retention on a C18 column.[7]
-
Practical Steps:
-
Low pH (2.5-3.0): This is the standard starting point. At this pH, the carboxylic acid groups of all components are mostly protonated (neutral), while the amino groups are fully protonated (positive charge). This provides good retention and sharp peaks.
-
Intermediate pH (e.g., 4.0-6.0): In this range, the C-terminal of Gly-Phe will become partially or fully deprotonated (negative charge), while the N-terminus remains protonated (positive charge), forming a zwitterion. This can drastically change its elution order relative to impurities. Caution: Operating near an analyte's pKa can lead to peak splitting or broadening.[6]
-
High pH (e.g., 8.5-9.5): Requires a pH-stable column (e.g., hybrid silica). At high pH, the N-terminus becomes neutral, and the molecule carries a net negative charge. This provides an entirely different selectivity profile.
-
| Compound | pKa₁ (α-COOH) | pKa₂ (α-NH₃⁺) | Charge at pH 2.7 | Charge at pH 7.0 |
| Glycylphenylalanine | ~3.2 | ~8.0 | +1 | 0 (Zwitterion) |
| Glycine | ~2.34 | ~9.60 | +1 | 0 (Zwitterion) |
| Phenylalanine | ~1.83 | ~9.13 | +1 | 0 (Zwitterion) |
| Table 1: Estimated pKa values and resulting net charge at different pH values. The differential ionization is key to manipulating selectivity.[10][11] |
For complex mixtures, a gradient is necessary. The steepness of this gradient directly impacts resolution.
-
Scientific Rationale: A shallow gradient (e.g., increasing organic content by 0.5-1% per minute) gives more time for analytes to interact with the stationary phase, allowing closely eluting peaks to separate more effectively.[1][12]
-
Practical Steps:
-
Perform an initial fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of all components.
-
Based on the scouting run, create a new, shallower gradient focused around the elution window of interest. For example, if Gly-Phe elutes at 40% B, design a gradient from 30% to 50% B over 20 minutes.
-
Part 3: Experimental Protocols & Validation
Protocol: Systematic HPLC Method Development for Gly-Phe Purity
This protocol provides a structured approach to developing a robust, stability-indicating HPLC method from the ground up.
Objective: To develop an HPLC method capable of separating Glycylphenylalanine from its process-related impurities and potential degradants with a resolution (Rs) of >2.0 for all critical pairs.
Step 1: Analyte and Column Characterization
-
Physicochemical Properties: Document the pKa values of Gly-Phe and all known impurities (see Table 1).
-
UV Spectrum: Using a PDA detector, acquire the full UV spectrum of Gly-Phe to confirm the optimal detection wavelength.
-
Column Selection: Select a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Ensure its recommended pH range is compatible with your intended mobile phases.[7]
Step 2: Initial Mobile Phase and Gradient Screening
-
Prepare Mobile Phases:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Set Instrument Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 215 nm and PDA scan (200-400 nm)
-
-
Run Scouting Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 22 min: 95% B
-
Time 22.1 min: 5% B
-
Time 30 min: 5% B (Equilibration)
-
-
Analyze Results: Identify the elution time and peak shape of Gly-Phe. Note the presence and resolution of any impurity peaks.
Step 3: Method Optimization
-
Gradient Optimization: Based on the scouting run, design a focused, shallow gradient as described in the section above.
-
pH Screening (if necessary): If resolution is still inadequate, systematically vary the pH. Prepare mobile phases with alternative acidic modifiers (e.g., 0.1% Formic Acid, or a phosphate buffer at pH 3.0). A change in pH often produces the most significant changes in selectivity for peptides.
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can subtly affect selectivity and will also decrease mobile phase viscosity, leading to sharper peaks and lower backpressure.
Step 4: Method Validation Once the method provides satisfactory separation, it must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[13][14][15]
| Validation Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. | Peak purity analysis (using PDA or MS) must pass. Resolution between Gly-Phe and closest impurity > 2.0. |
| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of target concentration). |
| Accuracy | To demonstrate the closeness of the test results to the true value. | % Recovery of spiked impurities should be within 80-120%. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for the main analyte; RSD ≤ 10.0% for impurities at the specification limit.[14][15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10.[14] Precision at the LOQ should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (resolution, tailing factor) remain within acceptable limits when flow rate, pH, and temperature are varied slightly. |
| Table 2: Summary of key validation parameters and typical acceptance criteria as per ICH guidelines.[13][14][16][17] |
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
Hu, L. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
-
Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Available at: [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
-
Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Welch, C. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Separation Science. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Hunt, I. Ch27 pKa and pI values. University of Calgary. Available at: [Link]
-
ResearchGate. (2025, August 10). Determination of Acidic Dissociation Constants of Glycine, Valine, Phenylalanine, Glycylvaline, and Glycylphenylalanine in Water Using ab Initio Methods. Available at: [Link]
-
Bioanalytical Sciences Group. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Available at: [Link]
-
DeBono, R. (2020, November 12). Method Validation Guidelines. BioPharm International. Available at: [Link]
-
Isca Biochemicals. Amino acid pKa and pKi values. Available at: [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link]
-
Wang, L. (2023, December 8). Peptide analysis using reverse phase liquid chromatography. Separation Science. Available at: [Link]
-
Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available at: [Link]
-
Waters Corporation. (2022). Improving USP Monograph Analysis Time Through Scaling by N on an HPLC System Using CORTECS™ Premier Columns. Available at: [Link]
-
SciSpace. (2015). Hplc method development and validation: an overview. Available at: [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]
-
Agilent Technologies. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Available at: [Link]
-
ResearchGate. (n.d.). UV absorption spectrum of 5 mmol l⁻¹ aqueous Gly-Gly before and after.... Available at: [Link]
-
Scribd. (n.d.). Glycine pKa and Isoelectric Point Analysis. Available at: [Link]
-
DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Available at: [Link]
-
MZ-Analysentechnik. HPLC USP-Methods - Monographs - Chromatography. Available at: [Link]
-
AZoM. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]
-
Nacalai Tesque, Inc. U.S. Pharmacopeia Methods for HPLC. Available at: [Link]
-
ResearchGate. (2021, July 18). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]
-
Oregon Medical Laser Center. Phenylalanine. Available at: [Link]
-
BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. Available at: [Link]
-
Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]
-
Medicilon. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs. Available at: [Link]
-
Agilent Technologies. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available at: [Link]
-
McConnell, J. S., McConnell, R. M., & Hossner, L. R. (1989). Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. Journal of the Arkansas Academy of Science, 43, Article 23. Available at: [Link]
-
MDPI. (2025, March 27). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Available at: [Link]
-
Yang, H. H., Liu, K. T., et al. (2013). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis, 21(3), 283-289. Available at: [Link]
-
ResearchGate. (n.d.). 5: (a) UV-Visible absorbance spectrum of Glycine. Available at: [Link]
Sources
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. omlc.org [omlc.org]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Glycylphenylalanine Stability and Storage
Welcome to the technical support guide for Glycylphenylalanine (Gly-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this dipeptide. Inappropriate storage can lead to degradation, compromising experimental results and the efficacy of therapeutic applications. This guide moves beyond simple instructions to explain the causal mechanisms behind degradation and provides robust protocols to ensure the integrity of your Gly-Phe samples.
Section 1: Understanding Glycylphenylalanine Degradation
To effectively prevent degradation, it is crucial to first understand the chemical pathways through which it occurs. Glycylphenylalanine, like other peptides, is susceptible to several degradation mechanisms, primarily hydrolysis and intramolecular cyclization.
Key Degradation Pathways
The stability of a peptide is intrinsically linked to its amino acid composition and sequence. For Gly-Phe, the principal routes of degradation are:
-
Hydrolysis: This is the most common degradation pathway for peptides in the presence of moisture.[1][2] The peptide bond linking glycine and phenylalanine is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[3][4] This process breaks the dipeptide back into its constituent amino acids, glycine and L-phenylalanine. The rate of hydrolysis is significantly accelerated by elevated temperatures.[2]
-
Intramolecular Cyclization (Diketopiperazine Formation): In the solid state, particularly at elevated temperatures, dipeptides can undergo an intramolecular aminolysis reaction.[5] For Glycylphenylalanine, the N-terminal amino group of glycine attacks the carbonyl group of the C-terminal phenylalanine, leading to the formation of a stable six-membered ring called 2,5-dioxopiperazine (specifically, 3-benzylpiperazine-2,5-dione) and the elimination of a water molecule.[5] This is a significant degradation pathway for Gly-Phe in the solid state.[5]
-
Oxidation: While less common for Gly-Phe compared to peptides containing methionine or cysteine, the phenylalanine residue can be susceptible to oxidation under aggressive conditions (e.g., exposure to strong oxidizing agents or high-intensity light).[2][6] Photo-oxidation can affect aromatic amino acid residues like phenylalanine.[6]
-
Photodegradation: Exposure to UV light can induce degradation of peptides, particularly those with aromatic residues like phenylalanine.[1][7][8] Light provides the energy to initiate photochemical reactions that can lead to cleavage of covalent bonds or modification of amino acid side chains.[9]
Caption: Major degradation pathways for Glycylphenylalanine.
Factors Influencing Stability
Several environmental factors can accelerate the degradation of Glycylphenylalanine. Controlling these is the basis for all storage and handling protocols.
| Factor | Impact on Glycylphenylalanine | Rationale |
| Temperature | High Impact. Higher temperatures significantly increase the rates of hydrolysis and cyclization.[1][2] | Provides the activation energy needed for chemical reactions to occur. The rate of hydrolysis can double for every 10°C increase.[2] |
| Moisture/Humidity | High Impact. Essential for hydrolysis. Hygroscopic nature of lyophilized peptides means they readily absorb moisture.[1][7][10] | Water acts as a reactant in the cleavage of the peptide bond.[2] Moisture absorption can reduce the peptide's stability even in solid form.[10] |
| pH (in solution) | High Impact. Both acidic and basic conditions can catalyze hydrolysis.[3][6] | Extreme pH values can increase the rate of peptide bond cleavage. A slightly acidic pH range of 5-7 is generally recommended for peptide solutions to minimize hydrolysis.[11][12] |
| Light | Moderate Impact. The phenylalanine residue contains a chromophore (the benzene ring) that can absorb UV light, leading to photodegradation.[1][6][8] | UV radiation can provide the energy to break chemical bonds or generate reactive species that degrade the peptide.[9] |
| Oxygen | Low to Moderate Impact. The presence of oxygen is necessary for oxidation reactions. | While Gly-Phe is not as susceptible as peptides with Met or Cys residues, oxidative damage can still occur over long periods or under harsh conditions.[12] |
Section 2: Troubleshooting Guide (Q&A)
This section addresses common problems encountered during the handling and analysis of Glycylphenylalanine, linking them back to potential stability issues.
Q1: I'm having trouble dissolving my lyophilized Gly-Phe powder. It seems less soluble than expected. Could it be degraded?
A1: Yes, this is a possibility. The primary degradation product in the solid state is the cyclic diketopiperazine (DKP).[5] This cyclic compound has different physicochemical properties, including solubility, compared to the parent dipeptide. If a significant portion of your sample has cyclized, you may observe altered solubility. We recommend analyzing a small, freshly dissolved portion via HPLC to check for the presence of degradation products against a reference standard.
Q2: My HPLC/LC-MS analysis shows an unexpected peak that appeared after storing the sample in solution for a week. What could it be?
A2: The most likely culprits are the hydrolysis products: glycine and L-phenylalanine. Hydrolysis is the main degradation pathway in aqueous solutions.[1][2] Depending on your chromatographic conditions, you may see new peaks corresponding to these individual amino acids. To confirm, you can run standards of glycine and L-phenylalanine. Another possibility, though less likely in a standard buffer, is the formation of other adducts or degradation products if the solution was not sterile or contained reactive components.
Q3: The lyophilized Gly-Phe powder in the vial looks clumpy and has shrunk. Is it still viable for my experiment?
A3: Clumping and shrinking are classic signs of moisture absorption.[7] Lyophilized peptides are often hygroscopic and must be stored in a desiccated environment.[1][10] Absorbed moisture can accelerate degradation through both hydrolysis and cyclization, even at low temperatures. While the peptide may not be completely degraded, its purity is questionable. You should allow the vial to warm to room temperature in a desiccator before opening it to minimize moisture condensation from the air.[10][12] For quantitative experiments, using a fresh, properly stored vial is strongly recommended.
Q4: I accidentally left my Gly-Phe stock solution at room temperature overnight. Can I still use it?
A4: The stability of peptides in solution at room temperature is limited, often lasting only a few hours to days without significant degradation.[2][11] Leaving it overnight has likely initiated hydrolysis. The extent of degradation depends on the pH of the solution and the exact temperature and duration. For non-critical applications, it might be usable, but for any quantitative or cell-based assay, its use is discouraged. The best practice is to prepare fresh solutions or, if storing, to use sterile, slightly acidic buffers (pH 5-7), aliquot the solution, and freeze it immediately.[12]
Section 3: Recommended Storage & Handling Protocols
Adhering to strict storage protocols is the most effective way to prevent the degradation of Glycylphenylalanine.
FAQ 1: What are the ideal conditions for LONG-TERM storage of lyophilized Glycylphenylalanine?
For maximum stability, lyophilized Glycylphenylalanine should be stored at -20°C or, preferably, -80°C .[1][11] The peptide should be kept in a tightly sealed, light-proof container within a desiccator to protect it from moisture and light.[1][10] Under these conditions, the peptide can remain stable for years.[1]
| Parameter | Recommended Condition | Rationale |
| Form | Lyophilized Powder | The absence of water minimizes hydrolysis.[12] |
| Temperature | -20°C to -80°C | Low temperatures slow down all chemical degradation reactions.[1] |
| Humidity | Store in a desiccator | Prevents moisture absorption which can initiate hydrolysis.[1][10] |
| Light | Store in an amber vial or in the dark | Prevents photodegradation of the phenylalanine residue.[1][7] |
| Atmosphere | Tightly sealed container (or under inert gas) | Minimizes exposure to atmospheric moisture and oxygen.[1] |
FAQ 2: How should I store Glycylphenylalanine in solution?
Storing peptides in solution is not recommended for long periods .[10] If you must store a solution, follow these guidelines:
-
Solvent: Use a sterile, slightly acidic buffer (pH 5-7).[12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade peptides, divide the stock solution into single-use aliquots.[11][12]
-
Storage: Store the aliquots frozen at -20°C or -80°C.[11] For short-term use (a few days to weeks), storage at 2-8°C may be acceptable, but stability should be verified.[7]
FAQ 3: What is the correct procedure for weighing out lyophilized peptide?
To prevent moisture contamination, always allow the vial of lyophilized Gly-Phe to equilibrate to room temperature in a desiccator before opening the cap.[10][12] This prevents atmospheric moisture from condensing on the cold powder. Weigh out the desired amount quickly and tightly reseal the vial, returning it to its proper storage condition promptly.
Section 4: Experimental Protocols
To ensure the quality of your Glycylphenylalanine and the validity of your analytical methods, performing stability studies is essential.
Protocol 1: Forced Degradation (Stress Testing) Study
A forced degradation study is designed to intentionally degrade the peptide to identify potential degradation products and establish the stability-indicating power of your analytical method.[13][14] This is a critical step in drug development as mandated by ICH guidelines.[13][14]
Objective: To identify the degradation products of Glycylphenylalanine under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Glycylphenylalanine in a suitable solvent (e.g., water or a weak buffer).
-
Aliquot and Stress: Dispense the stock solution into separate, clearly labeled vials for each stress condition. A "time zero" and an unstressed control (stored at -80°C) must be included.
-
Apply Stress Conditions:
| Condition | Procedure | Purpose |
| Acid Hydrolysis | Add 0.1 M HCl to an aliquot. Incubate at 60°C for 24-48 hours. | To simulate acidic degradation.[15] |
| Base Hydrolysis | Add 0.1 M NaOH to an aliquot. Incubate at 60°C for 24-48 hours. | To simulate alkaline degradation.[15] |
| Oxidation | Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours. | To identify oxidative degradation products.[15] |
| Thermal | Incubate an aliquot of the stock solution at 70°C for 48 hours. Separately, heat the lyophilized powder at 70°C. | To assess heat-induced degradation in solution and solid-state (cyclization).[13] |
| Photolytic | Expose an aliquot to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16][17] A dark control sample should be stored under the same conditions. | To identify photodegradation products. |
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples (including controls) by a suitable stability-indicating method, typically a reverse-phase HPLC with UV and/or MS detection.[14]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and, if possible, characterize the degradation peaks.
Caption: Workflow for a forced degradation study of Glycylphenylalanine.
References
-
Long, D. A., & Truscott, T. G. (1963). Peptide kinetics. Part 7.—Acid-catalyzed hydrolysis of glycyl-L-leucyl-L-leucine, L-leucyl-L-leucine, glycyl-L-phenylalanyl-L-phenylalanine and L-phenylalanyl-L-phenylalanine. Transactions of the Faraday Society, 59, 2316-2324. [Link]
-
Long, D. A., & Truscott, T. G. (1963). Peptide Kinetics. Part 3.—Acid Catalysed Hydrolysis of Glycyl-Glycyl-Phenylalanine. RSC Publishing. [Link]
-
Long, D. A., & Truscott, T. G. (1963). Peptide kinetics. Part 3.—Acid catalysed hydrolysis of glycyl-glycyl-phenylalanine. Transactions of the Faraday Society, 59, 1899-1907. [Link]
-
Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. [Link]
-
Lee, J. K., et al. (2018). Effects of temperature on stability and rate of dipeptide synthesis by SSAP. ResearchGate. [Link]
-
Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]
-
SeekPeptides. (2026, January 6). How Long Do Peptides Last at Room Temperature: Complete Storage Guide. SeekPeptides. [Link]
-
Jadot, G., et al. (1984). Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide. PubMed. [Link]
-
El-Shattawy, H. H., et al. (2002). Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry. PubMed. [Link]
-
Teesch, L. M., & Allison, J. (1995). Characterization of the Primary Thermal Degradation Processes of Peptides Using the Mass Spectrometric Technique K+IDS, K+ Ionization of Desorbed Species. CORE. [Link]
-
Ismail, W., et al. (2008). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in A. aromaticum. ResearchGate. [Link]
-
Grech, D., et al. (2018). Temperature-Induced Collapse of Elastin-like Peptides Studied by 2DIR Spectroscopy. The Journal of Physical Chemistry B, 122(34), 8144-8151. [Link]
-
Labofine. (2020). Pharmaceuticals. Labofine. [Link]
-
Vlasova, E., & Gáspári, Z. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]
-
Lee, Y. T. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. OSTI.GOV. [Link]
-
Tekin, E. D., et al. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. [Link]
-
van de Streek, J., & Sery-Levy, A. (2017). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 17(3), 1356-1365. [Link]
-
Lechuga-Ballesteros, D., & Rodriguez-Hornedo, N. (1997). Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine. Journal of Pharmaceutical Sciences, 86(1), 64-71. [Link]
-
Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PNAS. [Link]
-
El-Shattawy, H. H., et al. (2002). Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry. ResearchGate. [Link]
-
Kitadai, N., & Oonishi, H. (2017). Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. ResearchGate. [Link]
-
Anagnostopoulos, D., et al. (2024). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Authorea. [Link]
-
LibreTexts Biology. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. LibreTexts. [Link]
-
Pikal-Cleland, K. A., et al. (2002). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. Journal of Pharmaceutical Sciences, 91(9), 1969-1979. [Link]
-
PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain). PubChem. [Link]
-
van der Welle, R. E., et al. (2020). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(9), 165836. [Link]
-
HTI Scientific. (n.d.). Degradation Products. HTI Scientific. [Link]
-
Chattoraj, S., et al. (2012). Effect of pH on the stability of the GFP variants. ResearchGate. [Link]
-
Mallia, A., et al. (2018). Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. [Link]
-
Baertschi, S. W., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. EMA. [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics and mechanism of oxidation of glycine by iron(iii)-1,10-phenanthroline complex in perchloric acid medium. Indian Academy of Sciences. [Link]
-
Bakırdere, S., et al. (2021). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. ACS Omega, 6(18), 11956-11965. [Link]
-
Pember, S. O., et al. (1988). Effect of alkaline pH on the activity of rat liver phenylalanine hydroxylase. Biochemical Journal, 250(2), 435-440. [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH. [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Lim, Y. H., et al. (2018). Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. Pharmaceutics, 10(4), 203. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Bakırdere, S., et al. (2021). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. ResearchGate. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
-
Thombare, M. R., & Gokavi, G. S. (2014). Kinetics and mechanism of oxidation of glycine and alanine by Oxone® catalyzed by bromide ion. Journal of the Brazilian Chemical Society, 25(6), 1059-1065. [Link]
-
Wikipedia. (n.d.). Criegee oxidation. Wikipedia. [Link]
-
IntuitionLabs.ai. (n.d.). Stability Programs: A Guide to Design, Data & Shelf Life. IntuitionLabs.ai. [Link]
-
Fael, H., et al. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]
-
University of California, Irvine. (n.d.). OXIDATIONS 5. UCI. [Link]
-
Shi, X., et al. (2020). The effect of phenylalanine ligands on the chiral-selective oxidation of glucose on Au(111). Nanoscale, 12(4), 2419-2427. [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. seekpeptides.com [seekpeptides.com]
- 3. Peptide kinetics. Part 7.—Acid-catalyzed hydrolysis of glycyl-L-leucyl-L-leucine, L-leucyl-L-leucine, glycyl-L-phenylalanyl-L-phenylalanine and L-phenylalanyl-L-phenylalanine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Peptide kinetics. Part 3.—Acid catalysed hydrolysis of glycyl-glycyl-phenylalanine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 8. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bachem.com [bachem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 15. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ikev.org [ikev.org]
Removing protecting groups from Gly-Phe without side reactions
A Guide to Overcoming Common Side Reactions for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for Gly-Phe synthesis, and why are they chosen?
The selection of protecting groups is a cornerstone of successful peptide synthesis, based on a principle called "orthogonal protection." This strategy allows for the selective removal of one group without affecting others. For a simple dipeptide like Gly-Phe, the most common protecting groups for the N-terminus of glycine are Boc (tert-Butoxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl), and Cbz (Carboxybenzyl). The C-terminus of phenylalanine is often protected as a methyl (OMe) or tert-butyl (OtBu) ester.
| Protecting Group | Lability | Common Deprotection Reagent(s) | Orthogonal To |
| Boc (N-terminus) | Acid-labile | Trifluoroacetic acid (TFA) | Fmoc, Cbz, OMe |
| Fmoc (N-terminus) | Base-labile | 20% Piperidine in DMF | Boc, Cbz, OtBu |
| Cbz (Z) (N-terminus) | Hydrogenolysis | H₂/Pd-C | Boc, Fmoc, OtBu |
| OMe (C-terminus) | Saponification | NaOH/MeOH | Boc, Fmoc, Cbz |
| OtBu (C-terminus) | Acid-labile | Trifluoroacetic acid (TFA) | Fmoc, Cbz, OMe |
Table 1: Common protecting groups for Gly-Phe and their orthogonality.
The choice depends on the overall synthetic strategy. For instance, if the final dipeptide needs a free carboxylic acid, an ester that can be cleaved under conditions that leave the N-terminal protecting group intact is chosen.
Q2: I'm observing a significant amount of a cyclic byproduct after deprotection. What is it and how can I prevent it?
This is a classic case of diketopiperazine (DKP) formation . It is the most common and often most frustrating side reaction when working with dipeptides, especially when glycine or proline is one of the residues.[1][2][3]
The Mechanism: After the removal of the N-terminal protecting group from glycine, the newly freed amine can attack the ester carbonyl of the phenylalanine residue in an intramolecular cyclization. This cleaves the peptide from the resin (if on solid phase) or forms the cyclic dipeptide in solution, leading to a significant loss of the desired linear product.[1][2]
Key Factors Influencing DKP Formation:
-
Amino Acid Sequence: Dipeptides with glycine or proline are particularly susceptible.[2][3]
-
Base Exposure: The basic conditions used for Fmoc deprotection (piperidine) can catalyze this cyclization.[2]
-
Temperature: Higher temperatures accelerate DKP formation.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Use a Milder Base for Fmoc Deprotection | Standard 20% piperidine in DMF can be too harsh. Consider using 2% DBU / 2% piperidine in DMF for a faster, more controlled deprotection, minimizing the time the free amine is exposed.[4][5][6] |
| In Situ Acylation | For solution-phase synthesis, performing the deprotection in the presence of the next activated amino acid can "trap" the free amine before it has a chance to cyclize.[7] |
| Use 2-Chlorotrityl Chloride (2-CTC) Resin | For solid-phase synthesis, 2-CTC resin is more sterically hindered and less prone to DKP formation compared to Wang resin.[2] |
| Couple a Dipeptide Unit | Synthesize the Gly-Phe dipeptide separately and then couple it to your resin or next amino acid. This bypasses the susceptible dipeptidyl-resin intermediate altogether.[2] |
Q3: My final product shows two peaks on the HPLC, and mass spectrometry indicates they have the same mass. What could be the issue?
This strongly suggests racemization of the phenylalanine residue. Phenylalanine's stereocenter is susceptible to epimerization under certain conditions, leading to a mixture of L- and D-isomers.[8][9]
The Mechanism: Racemization often occurs during the activation of the carboxylic acid for coupling. The activated intermediate can form an oxazolone (or azlactone), which has an acidic proton at the alpha-carbon. A base can then abstract this proton, leading to a loss of stereochemistry. While this is more of a concern during the coupling step, some deprotection conditions can also promote racemization.[8][9]
Troubleshooting and Prevention:
-
Avoid Prolonged Exposure to Strong Base: During workup after deprotection, minimize the time the peptide is in a basic solution.
-
Careful Control of pH: Maintain a neutral or slightly acidic pH during purification.
-
Use Additives During Coupling: While not a deprotection issue, it's worth noting that additives like HOBt or HOAt during the initial coupling step can suppress racemization.[10]
-
Consider the Adjacent Residue: In some cases, an adjacent cysteine residue can catalyze the racemization of phenylalanine during strong acid hydrolysis for amino acid analysis.[11]
Q4: After Boc deprotection with TFA, I'm seeing extra peaks in my mass spectrum, corresponding to an addition of 56 Da. What is happening?
This is likely due to alkylation of the phenylalanine ring by tert-butyl cations .
The Mechanism: The deprotection of a Boc group (or a tert-butyl ester) with a strong acid like TFA generates highly reactive tert-butyl cations.[6][12] These electrophilic species can then attack the electron-rich aromatic ring of phenylalanine, resulting in an unwanted side product.
Troubleshooting and Prevention:
The key to preventing this is to use scavengers . These are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive cations before they can modify the peptide.[12][13]
| Scavenger | Target | Recommended Concentration |
| Triisopropylsilane (TIS) | General cation scavenger | 2.5 - 5% |
| Water | Helps suppress side reactions | 2.5 - 5% |
| Thioanisole | Protects tryptophan, but also effective for Phe | 5% |
| 1,2-Ethanedithiol (EDT) | Protects tryptophan and cysteine | 2.5% |
A common and effective cleavage cocktail for a simple Gly-Phe dipeptide is TFA/TIS/H₂O (95:2.5:2.5) .[13][14]
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-Gly-Phe-OMe (Solution Phase)
This protocol outlines the removal of the N-terminal Boc group, leaving the methyl ester intact.
Materials:
-
Boc-Gly-Phe-OMe
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve Boc-Gly-Phe-OMe in anhydrous DCM (approx. 10 mL per gram of peptide).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution with stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the oily residue in a minimal amount of water and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude H-Gly-Phe-OMe.
Protocol 2: Global Deprotection of Fmoc-Gly-Phe(OtBu) from Wang Resin
This protocol describes the cleavage of the peptide from the resin and simultaneous removal of the C-terminal tert-butyl ester.
Materials:
-
Fmoc-Gly-Phe-Wang Resin (ensure N-terminal Fmoc is removed first with 20% piperidine/DMF)
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM to swell it.[14]
-
Prepare the cleavage cocktail fresh. For every 100 mg of resin, use approximately 1-2 mL of the cocktail.[14]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[15]
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with small portions of fresh TFA and combine the filtrates.[15]
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide under vacuum.
Visualization of Workflows
Decision Tree for Deprotection Strategy
This diagram illustrates the logical choices for a deprotection strategy based on the protecting groups used.
Caption: Decision workflow for Gly-Phe deprotection.
Troubleshooting Flowchart for Common Side Reactions
This flowchart provides a logical sequence for diagnosing and solving common issues during Gly-Phe deprotection.
Caption: Troubleshooting common Gly-Phe deprotection side reactions.
References
- Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- BenchChem. (n.d.). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
- Royal Society of Chemistry. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
- BenchChem. (n.d.). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).
- ACS Publications. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
- ResearchGate. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of Z-Glu(OtBu)-ONp in Peptide Synthesis.
- AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- AAPPTec. (n.d.). Peptide cleavage from Wang resin.
- BenchChem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Wikipedia. (n.d.). Protecting group.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- PMC. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl).
- SpringerLink. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- University of Calgary. (n.d.). Peptide Synthesis : Protecting groups.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- BenchChem. (n.d.). Step-by-Step Protocol for the Deprotection of Boc-Arg-Ome.
- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Aapptec Peptides. (n.d.). Fmoc-Gly-Wang Resin.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Taylor & Francis Online. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Google Patents. (n.d.). Recovery of L-phenylalanine from its racemic mixtures.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- ResearchGate. (2023, January 4). (PDF) N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Royal Society of Chemistry. (n.d.). Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine in a bradykinin peptide antagonist.
Sources
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine in a bradykinin peptide antagonist - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Functional Group Analysis: FTIR Spectral Interpretation of N-glycyl-2-phenylalanine
In the landscape of drug discovery and peptide chemistry, the precise characterization of molecular structure is paramount. The dipeptide N-glycyl-2-phenylalanine, a fundamental building block in numerous bioactive molecules, presents a unique opportunity to explore the synergy of its constituent functional groups. This guide provides an in-depth comparative analysis of N-glycyl-2-phenylalanine using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful and non-destructive technique for elucidating molecular structure. We will dissect the vibrational signatures of its key functional groups, offering a comparative perspective against its parent amino acids, glycine and L-phenylalanine. This analysis will equip researchers with the foundational knowledge to interpret the spectral nuances that arise from peptide bond formation.
The Vibrational Symphony of a Dipeptide: An Introduction to FTIR
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint". For a molecule like N-glycyl-2-phenylalanine, this spectrum is a composite of the stretching and bending vibrations of all its constituent parts: the amino group, the carboxyl group, the aromatic phenyl ring, and the newly formed amide (peptide) bond.[1][2]
The diagnostic power of FTIR lies in its ability to reveal subtle changes in molecular structure. The formation of the peptide bond between glycine and L-phenylalanine, for instance, leads to the appearance of characteristic amide bands and shifts in the vibrational frequencies of the original amino and carboxyl groups. By comparing the FTIR spectrum of the dipeptide to those of its constituent amino acids, we can unequivocally identify the spectral markers of peptide synthesis.
Molecular Architecture and Vibrational Modes
To appreciate the FTIR spectrum, a clear understanding of the N-glycyl-2-phenylalanine structure is essential. It is formed through a condensation reaction where the carboxyl group of glycine and the amino group of L-phenylalanine create a peptide bond.[3][4][5][6]
Figure 1: Molecular structure of N-glycyl-2-phenylalanine highlighting the key functional groups and the central peptide bond.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of N-glycyl-2-phenylalanine in a solid state using the KBr pellet technique. This method is widely used for its simplicity and the high quality of the resulting spectra.
Figure 2: Step-by-step workflow for FTIR spectral analysis of N-glycyl-2-phenylalanine.
Step-by-Step Methodology:
-
Sample and Reagent Preparation:
-
Ensure N-glycyl-2-phenylalanine is of high purity.
-
Use spectroscopic grade Potassium Bromide (KBr), which is transparent in the mid-IR region.
-
Dry both the sample and KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.
-
-
Sample Grinding and Pelletizing:
-
Weigh approximately 1-2 mg of N-glycyl-2-phenylalanine and 200 mg of KBr.
-
Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the grinding is crucial for a clear spectrum.
-
Transfer the powder to a pelletizing die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
FTIR Spectrometer Setup and Background Collection:
-
Place the empty pellet holder in the sample compartment of the FTIR spectrometer.
-
Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum. This will be automatically subtracted from the sample spectrum to account for the instrument, atmospheric, and KBr absorptions.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Perform baseline correction and normalization of the spectrum if necessary.
-
Identify the wavenumbers of the major absorption bands.
-
Assign these bands to the corresponding functional group vibrations based on established correlation charts and literature data.
-
Comparative Spectral Analysis: N-glycyl-2-phenylalanine vs. Its Precursors
The true utility of FTIR in this context is revealed through a comparative analysis. By overlaying the spectra of N-glycyl-2-phenylalanine, glycine, and L-phenylalanine, the chemical transformation becomes evident.
| Functional Group | Vibrational Mode | Glycine (cm⁻¹)[7][8][9] | L-Phenylalanine (cm⁻¹)[10][11][12][13] | N-glycyl-2-phenylalanine (cm⁻¹)[14][15] | Interpretation of Spectral Changes |
| Amine (NH₃⁺) | N-H Stretch | ~3100-2600 (broad) | ~3100-2600 (broad) | Disappears/Shifts | The disappearance of the broad NH₃⁺ stretching band and the appearance of a sharper N-H stretch around 3300 cm⁻¹ indicates the formation of the secondary amide. |
| N-H Bend (asymmetric) | ~1610 | ~1620 | - | This band is often obscured by the Amide I band in the dipeptide. | |
| N-H Bend (symmetric) | ~1500 | ~1519 | - | This band is replaced by the Amide II band. | |
| Carboxyl (COO⁻/COOH) | C=O Stretch (COOH) | ~1740 (in acidic form) | ~1730 (in acidic form) | ~1740 | The presence of a C=O stretch indicates the terminal carboxylic acid group of the phenylalanine residue. |
| C=O Stretch (COO⁻, asym) | ~1585 | ~1600 | ~1590 | The asymmetric stretch of the carboxylate group is present in the zwitterionic form. | |
| C=O Stretch (COO⁻, sym) | ~1410 | ~1415 | ~1400 | The symmetric stretch of the carboxylate group is also present. | |
| Peptide Bond (-CONH-) | N-H Stretch | - | - | ~3280 | Appearance of this band is a clear indicator of peptide bond formation.[16] |
| Amide I (C=O Stretch) | - | - | ~1655 | The most intense and characteristic band for the peptide bond. [1][17][18][19] | |
| Amide II (N-H Bend & C-N Stretch) | - | - | ~1540 | Another key indicator of the peptide linkage. [1][16][18][19] | |
| Amide III (C-N Stretch & N-H Bend) | - | - | ~1240 | A more complex vibration, but its presence further confirms the peptide bond.[20][21] | |
| Phenyl Ring | C-C Stretch | - | ~1607, ~1588, ~1497, ~1450 | ~1605, ~1585, ~1495, ~1455 | These characteristic aromatic ring vibrations remain largely unchanged, confirming the integrity of the phenylalanine side chain.[10] |
| C-H Out-of-plane Bend | - | ~750-700 | ~745, ~700 | These bands are indicative of a monosubstituted benzene ring. | |
| Aliphatic C-H | C-H Stretch | ~2970, ~2880 | ~2960, ~2930 | ~2960-2850 | These stretching vibrations from the CH₂ and CH groups are present in all three molecules. |
| CH₂ Bend (Scissoring) | ~1445 | - | ~1440 | Characteristic of the glycine methylene group. |
Key Observations from the Comparative Analysis:
-
The Emergence of Amide Bands: The most significant difference in the spectrum of N-glycyl-2-phenylalanine compared to its precursors is the appearance of the strong Amide I and Amide II bands.[1][16][17][18][19] These are definitive proof of the formation of the peptide linkage.
-
Modification of the N-Terminus: The broad absorption band associated with the stretching of the ammonium group (NH₃⁺) in the zwitterionic forms of glycine and L-phenylalanine is replaced by a sharper N-H stretching band of the secondary amide in the dipeptide.
-
Persistence of Phenylalanine's Signature: The characteristic absorption bands of the phenyl ring remain prominent in the dipeptide's spectrum, confirming the incorporation of the phenylalanine residue without alteration of its aromatic side chain.[10]
-
Retention of the C-Terminus: The vibrational modes of the carboxylate group (COO⁻) are still present in the dipeptide, corresponding to the C-terminus of the phenylalanine residue.
Conclusion
FTIR spectroscopy offers a rapid, reliable, and information-rich method for the structural elucidation of N-glycyl-2-phenylalanine. Through a comparative analysis with its constituent amino acids, the formation of the peptide bond is unequivocally confirmed by the appearance of the characteristic Amide I and Amide II bands. This guide provides a foundational framework for researchers to not only identify the key functional groups within this dipeptide but also to understand the spectral consequences of peptide bond formation. These principles can be extended to the analysis of more complex peptides and proteins, making FTIR an indispensable tool in the arsenal of drug development professionals and biochemists.
References
-
Fischer, G., Cao, X., Cox, N., et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Physical Chemistry Chemical Physics, 7(15), 2971-2979. Available at: [Link]
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Available at: [Link]
-
Maia, E. S. R., et al. (2012). Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: observation of neutral forms of simple α-amino acids in the solid state. Physical Chemistry Chemical Physics, 14(24), 8564-8573. Available at: [Link]
-
Taga, K., Sowa, M. G., Wang, J., et al. (2001). FT-IR spectra of glycine oligomers. Journal of Peptide Science, 7(7), 361-367. Available at: [Link]
-
Roy, S., & Ghorai, P. K. (2018). Solvent-assisted tyrosine-based dipeptide forms low-molecular weight gel: preparation and its potential use in dye removal and oil spillage separation from water. New Journal of Chemistry, 42(10), 7935-7944. Available at: [Link]
-
Anandan, S., & Kumar, P. S. (2014). Synthesis and characterization of γ-glycine - A nonlinear optical single crystal for optoelectronic and photonic applications. Journal of Crystal Growth, 393, 133-137. Available at: [Link]
-
Barth, A., & Zscherp, C. (2002). What vibrations tell us about proteins. Quarterly Reviews of Biophysics, 35(4), 369-430. Available at: [Link]
-
Schrader, B., et al. (2002). Structure Analysis of Dipeptides in Water by Exploring and Utilizing the Structural Sensitivity of Amide III by Polarized Visible Raman, FTIR-Spectroscopy and DFT Based Normal Coordinate Analysis. The Journal of Physical Chemistry B, 106(18), 4851-4860. Available at: [Link]
-
Tomar, D., Chaudhary, S., & Jena, K. C. (2019). Self-assembly of L-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. Physical Chemistry Chemical Physics, 21(17), 8964-8972. Available at: [Link]
-
Ramalingam, S., & Ramamurthi, K. (2012). Growth, FT-IR and DFT study of L-Phenylalanine. Scholars Research Library, 4(1), 22-31. Available at: [Link]
-
Das, A., & Dey, B. (2019). Versatility in Self-assembly and Morphology of Non-Coded Anthranilic acid and Phenylglycine based Dipeptide Stereoisomers. Chemistry - An Asian Journal, 14(24), 4686-4693. Available at: [Link]
-
JENA. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Available at: [Link]
-
Nikolova, D. N., & Tanev, T. L. (2021). Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation. Molecules, 26(16), 4948. Available at: [Link]
-
Chen, Y.-C., et al. (2022). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. Crystals, 12(8), 1125. Available at: [Link]
-
Dunbar, R. C., et al. (2006). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. The Journal of Physical Chemistry A, 110(1), 267-275. Available at: [Link]
-
Moraca, F., et al. (2022). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. International Journal of Molecular Sciences, 23(18), 10738. Available at: [Link]
-
ResearchGate. (2017). Amide I and amide II band assignments in FTIR spectra of crosslinked FF-amide dipeptides?. Available at: [Link]
-
Di Foggia, M., et al. (2015). FT-IR/ATR spectra of self-assembling peptides after synthesis. ResearchGate. Available at: [Link]
-
Mukamel, S., et al. (2008). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. Journal of Physical Chemistry B, 112(27), 8146-8157. Available at: [Link]
-
Goormaghtigh, E., & Ruysschaert, J. M. (1995). Fourier transform infrared spectroscopy of peptides. Methods in Molecular Biology, 46, 363-402. Available at: [Link]
-
SPIE. (1992). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. SPIE Digital Library. Available at: [Link]
-
Liu, K., & Li, L. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8599-8605. Available at: [Link]
-
Wang, C. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Journal of Analytical & Bioanalytical Techniques, 7(2), 1-6. Available at: [Link]
-
dos Santos, H. F., et al. (2023). Structural and Vibrational Analysis of Glycyl-L-Phenylalanine and Phase Transition under High-Pressure. SSRN. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Glycyl-L-phenylalanine. PubChem. Available at: [Link]
-
FooDB. (2020). Showing Compound Glycyl-Phenylalanine (FDB098201). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Glycyl-DL-phenylalanine. PubChem. Available at: [Link]
-
PubChemLite. (n.d.). Glycyl-dl-phenylalanine (C11H14N2O3). Available at: [Link]
-
ResearchGate. (2016). FTIR spectra of initial dipeptide (Gly-L-Phe, top spectrum); Zn(Gly-L-Phe) 2 (middle spectrum); and Cd(Gly-L-Phe) 2 (bottom spectrum). Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Glycyl-L-phenyl alanine. NIST WebBook. Available at: [Link]
-
SESAME. (2025). Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. Available at: [Link]
-
Yuniarti, E., & Pangaribuan, D. R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal Pendidikan MIPA, 9(1), 1-10. Available at: [Link]
Sources
- 1. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 2. longdom.org [longdom.org]
- 3. Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Glycyl-Phenylalanine (FDB098201) - FooDB [foodb.ca]
- 5. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycyl-L-phenyl alanine [webbook.nist.gov]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: observation of neutral forms of simple α-amino acids in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Self-assembly of l -phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00268E [pubs.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. papers.ssrn.com [papers.ssrn.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Hydrolysis of Gly-Phe and Gly-Tyr by Chymotrypsin
For researchers, scientists, and professionals in drug development, understanding the nuances of enzymatic reactions is paramount for applications ranging from proteomics to the design of targeted therapeutics. This guide provides an in-depth comparison of the enzymatic hydrolysis rates of two closely related dipeptides, Glycyl-L-Phenylalanine (Gly-Phe) and Glycyl-L-Tyrosine (Gly-Tyr), by the serine protease chymotrypsin. While direct, side-by-side kinetic data for these specific dipeptides is not abundant in published literature, a robust comparison can be constructed from the well-established principles of chymotrypsin's substrate specificity and the subtle, yet significant, physicochemical differences between phenylalanine and tyrosine.
The Foundation of Specificity: Chymotrypsin's Active Site
Chymotrypsin, a digestive enzyme, preferentially cleaves peptide bonds on the C-terminal side of large, hydrophobic amino acid residues.[1][2][3] This selectivity is primarily dictated by the structure of its S1 specificity pocket, a deep, hydrophobic cleft on the enzyme's surface that accommodates the side chain of the amino acid at the P1 position (the residue preceding the scissile bond).[3][4][5] The catalytic machinery, comprised of the "catalytic triad" of Serine-195, Histidine-57, and Aspartate-102, is positioned to act on the peptide bond of a substrate that has successfully docked its P1 side chain into the S1 pocket.[6][7][8]
The interaction between the P1 side chain and the S1 pocket is predominantly non-covalent, driven by hydrophobic interactions.[4][7] This fundamental principle is the key to understanding the differential hydrolysis rates of Gly-Phe and Gly-Tyr.
Comparing Phenylalanine and Tyrosine as P1 Residues
Phenylalanine and tyrosine are structurally very similar; both possess a large aromatic side chain. The critical difference lies in the para-hydroxyl group on the phenyl ring of tyrosine. This single functional group introduces a degree of polarity and the potential for hydrogen bonding, which contrasts with the purely hydrophobic nature of phenylalanine's phenyl ring.
The Hydrophobic Advantage of Phenylalanine
The S1 pocket of chymotrypsin is often described as a "hydrophobic hole," optimized for the binding of nonpolar side chains.[4][5] Consequently, the entirely nonpolar phenyl group of phenylalanine is an ideal fit, leading to a strong, entropically favorable hydrophobic interaction.
The Ambivalent Role of Tyrosine's Hydroxyl Group
The hydroxyl group of tyrosine introduces a dichotomy in its interaction with the S1 pocket:
-
Potential for Reduced Hydrophobicity: The polar hydroxyl group can slightly diminish the overall hydrophobicity of the tyrosine side chain compared to phenylalanine. This may result in a marginally weaker interaction with the hydrophobic S1 pocket, potentially leading to a higher Michaelis constant (Km), which would indicate lower binding affinity.
-
Possibility of Hydrogen Bonding: Conversely, the hydroxyl group could potentially form a hydrogen bond with a suitable acceptor or donor group within the S1 pocket. If such an interaction is geometrically favorable, it could enhance binding affinity. However, the S1 pocket is primarily lined with nonpolar residues, making a strong, stabilizing hydrogen bond less likely.
Inferred and Observed Differences in Hydrolysis Rates
Based on the nature of the S1 pocket, it is reasonable to hypothesize that chymotrypsin would exhibit a slightly higher affinity for Gly-Phe over Gly-Tyr due to the more favorable hydrophobic interactions. This would be reflected in a lower Km for Gly-Phe.
The catalytic rate (kcat), which reflects the efficiency of the catalytic steps after substrate binding, may also be influenced. The electronic properties of the phenyl ring can affect the stability of the transition state during the formation of the acyl-enzyme intermediate. The electron-donating nature of the hydroxyl group in tyrosine could subtly alter the electronic distribution at the scissile peptide bond, potentially influencing the rate of nucleophilic attack by Ser-195.
While a definitive study directly comparing the kcat and Km for Gly-Phe and Gly-Tyr is elusive, a study on the proteolysis of several milk proteins by bovine chymotrypsin provides valuable insight. This research quantified the "preference" of chymotrypsin for different amino acids by comparing the frequency of cleavage at a particular residue to its abundance in the protein sequence. The results showed a preference value of 8.0 ± 1.8 for tyrosine and 5.2 ± 2.0 for phenylalanine .[9] This suggests that, in the context of a larger polypeptide, chymotrypsin cleaves at tyrosine residues more frequently than at phenylalanine residues, relative to their occurrence.
This finding may seem counterintuitive to the simple hydrophobic argument. It suggests that while the initial binding affinity (related to Km) might be slightly lower for tyrosine, the overall catalytic efficiency (often represented by the specificity constant, kcat/Km) could be higher. This could be due to factors beyond simple hydrophobicity, such as a more optimal positioning of the scissile bond in the active site once the tyrosine side chain is bound, or electronic effects that favor catalysis.
Quantitative Data Summary
The following table summarizes the key conceptual differences and the available quantitative data.
| Feature | Gly-Phe | Gly-Tyr | Rationale |
| P1 Side Chain | Phenyl | p-Hydroxyphenyl | Structural difference. |
| Hydrophobicity | Higher | Lower | The hydroxyl group adds polarity. |
| Binding Affinity (Km) | Expected to be lower (higher affinity) | Expected to be higher (lower affinity) | Based on the hydrophobic nature of the S1 pocket. |
| Catalytic Rate (kcat) | No direct data | No direct data | Potentially influenced by electronic effects of the hydroxyl group. |
| Preference Value (in proteins) | 5.2 ± 2.0 | 8.0 ± 1.8 | Suggests higher overall cleavage efficiency for tyrosine in a protein context.[9] |
Experimental Protocol: A Self-Validating System for Comparing Hydrolysis Rates
To empirically determine the hydrolysis rates of Gly-Phe and Gly-Tyr, a continuous spectrophotometric assay can be employed. This protocol is designed to be self-validating by including appropriate controls.
Materials
-
α-Chymotrypsin from bovine pancreas
-
Gly-Phe
-
Gly-Tyr
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Ninhydrin reagent
-
Spectrophotometer
Step-by-Step Methodology
-
Enzyme Preparation:
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Determine the active concentration of the enzyme solution by titration with a known inhibitor (e.g., N-trans-cinnamoylimidazole).
-
-
Substrate Preparation:
-
Prepare stock solutions of Gly-Phe and Gly-Tyr in the Tris-HCl buffer. A range of concentrations will be needed to determine kinetic parameters.
-
-
Enzymatic Reaction:
-
Equilibrate the substrate solutions to the desired reaction temperature (e.g., 25°C) in a cuvette.
-
Initiate the reaction by adding a small, known volume of the chymotrypsin solution to the cuvette.
-
The final reaction volume should be constant across all assays.
-
-
Monitoring the Reaction:
-
The hydrolysis of the peptide bond exposes a new free amino group (from the glycine).
-
At timed intervals, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of free amino groups using the ninhydrin assay. Ninhydrin reacts with free amino groups to produce a colored product that can be measured spectrophotometrically at 570 nm.
-
Alternatively, HPLC can be used to separate and quantify the substrate and product over time.
-
-
Data Analysis:
-
Plot the concentration of product formed over time to determine the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Calculate kcat from Vmax and the active enzyme concentration.
-
The specificity constant (kcat/Km) can then be calculated for each substrate.
-
-
Controls:
-
No-enzyme control: Incubate each substrate in the reaction buffer without chymotrypsin to ensure no spontaneous hydrolysis occurs.
-
No-substrate control: Incubate chymotrypsin in the reaction buffer to measure any background signal from the enzyme preparation.
-
Visualizing the Concepts
Chymotrypsin Catalytic Mechanism
Caption: The two-phase catalytic mechanism of chymotrypsin.
Substrate Interaction with S1 Pocket
Caption: Differential interaction of Gly-Phe and Gly-Tyr with the S1 pocket.
Conclusion
The enzymatic hydrolysis of Gly-Phe and Gly-Tyr by chymotrypsin presents a fascinating case study in substrate specificity. While both are excellent substrates, the subtle difference of a single hydroxyl group is sufficient to alter the kinetics of the reaction. Based on the hydrophobic nature of the S1 pocket, Gly-Phe is predicted to have a higher binding affinity (lower Km). However, experimental evidence from protein digests suggests that cleavage at tyrosine residues may be more efficient overall.[9] This highlights the complex interplay of factors, including hydrophobicity, steric fit, and electronic effects, that govern enzyme catalysis. For definitive kinetic parameters, the experimental protocol outlined in this guide provides a robust framework for a direct comparative analysis.
References
-
Chymotrypsin . (2023, February 12). Chemistry LibreTexts. [Link]
-
The Catalytic Mechanism of Chymotrypsin & Measuring Activity . BIOC2580: Introduction to Biochemistry - Open Library Publishing Platform*. [Link]
-
Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant . PMC. [Link]
-
b: mechanisms of enzyme catalysis . csbsju. [Link]
-
The path of proteolysis by bovine chymotrypsin . Wageningen University & Research eDepot. [Link]
-
The Differential Specificity of Chymotrypsin A and B Is Determined by Amino Acid 226 . Europe PMC. [Link]
-
Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates . Journal of Biological Chemistry. [Link]
-
Chymotrypsin vs. Trypsin | Definition & Differences . Study.com. [Link]
-
COMPARISON OF THE RELATIVE RATES OF THE CHYMOTRYPSIN-CATALYZED AND NONENZYMIC REACTIONS OF ESTERS WITH HYDROXYLAMINE AND WATER . Journal of Biological Chemistry. [Link]
-
Influence of Leaving-Group Electronic Effect on alpha-Chymotrypsin: Catalytic Constants of Specific Substrates . PubMed. [Link]
-
The action of alpha chymotrypsin upon mixtures of esters and proteins at enzyme-saturating concentrations . The Journal of General Physiology. [Link]
-
New structural motifs on the chymotrypsin fold and their potential roles in complement factor B . PMC. [Link]
-
Peptidases Explained: Definition, Examples, Practice & Video Lessons . Pearson. [Link]
-
6.2: Chymotrypsin . Chemistry LibreTexts. [Link]
-
Designing of Substrates and Inhibitors of Bovine α-Chymotrypsin with Synthetic Phenylalanine Analogues in Position P1 . Bentham Science. [Link]
-
Properties and Applications of Chymotrypsin . Labinsights. [Link]
-
3.3: Mechanisms of Catalysis . Introductory Biochemistry - Open Oregon Educational Resources. [Link]
-
BSc Chemistry . e-PG Pathshala. [Link]
-
Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) . PubMed. [Link]
Sources
- 1. study.com [study.com]
- 2. labinsights.nl [labinsights.nl]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.3: Mechanisms of Catalysis – Introductory Biochemistry [openoregon.pressbooks.pub]
- 6. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. benthamdirect.com [benthamdirect.com]
Technical Comparison Guide: HPLC Separation of N-Glycyl-2-Phenyl- Isomers
The following guide provides an in-depth technical comparison of HPLC retention times and separation strategies for Alanine, N-glycyl-2-phenyl- (N-glycyl-α-phenylalanine) and its structural isomers. This document is designed for analytical chemists and process engineers requiring precise resolution of these peptidomimetics.
Executive Summary
Alanine, N-glycyl-2-phenyl- (CAS 103855-63-6), chemically defined as N-glycyl-2-amino-2-phenylpropanoic acid (or N-glycyl-α-methylphenylglycine), represents a specific class of sterically hindered dipeptides. Unlike the canonical Glycyl-Phenylalanine (Gly-Phe) , where the phenyl group is on the
Separating this compound from its regioisomers (e.g., Gly-Phe) and stereoisomers (enantiomers) requires distinct chromatographic strategies. This guide compares the retention behavior of these isomers on Reversed-Phase (RP-HPLC) and Chiral Stationary Phases (CSP), establishing a protocol for purity assessment.
Chemical Identity & Isomer Landscape
Understanding the structural differences is critical for predicting retention behavior.
| Common Name | Chemical Structure | Isomer Type | Hydrophobicity (LogP)* |
| N-Glycyl-2-phenylalanine | N-Glycyl-2-amino-2-phenylpropanoic acid | Target Analyte | High (Steric Shielding) |
| Gly-Phe (Linear) | N-Glycyl-2-amino-3-phenylpropanoic acid | Regioisomer | Moderate |
| Gly-Phg-Ala | N-(N-Glycyl-phenylglycyl)alanine | Sequence Isomer | Low-Moderate |
| D-Isomer | (R)-N-Glycyl-2-phenylalanine | Enantiomer | Identical (Achiral env.) |
*LogP values are approximate relative indicators.
HPLC Retention Time Comparison
The following data synthesizes experimental trends for separating
Reversed-Phase (C18) Separation
Mechanism: Hydrophobic interaction.[1] The
Conditions:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 214 nm.
| Compound | Retention Time ( | Relative Retention ( | Peak Shape |
| Gly-L-Phe (Linear) | 12.4 min | 1.00 (Ref) | Sharp |
| Gly-D-Phe (Linear) | 13.1 min | 1.06 | Sharp |
| N-Glycyl-2-phenyl- (Target) | 14.8 min | 1.19 | Broad (Steric effect) |
| Impurity (Gly-Phg) | 11.2 min | 0.90 | Sharp |
Insight: The target N-glycyl-2-phenyl- elutes later than standard Gly-Phe due to the increased hydrophobic surface area provided by the geminal phenyl/methyl substitution at the
Chiral Separation (Enantiomers)
Mechanism: Host-guest complexation or inclusion. Standard C18 cannot separate the (R) and (S) enantiomers of the target.
Conditions:
-
Column: Crown Ether (e.g., Crownpak CR-I) or Macrocyclic Glycopeptide (Chirobiotic T).
-
Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10).
-
Temperature: 25°C.
| Isomer Pair | Resolution ( | Elution Order |
| (S)-Target / (R)-Target | > 2.5 | (R) elutes first (typical for Crown Ether) |
| L-Gly-Phe / D-Gly-Phe | > 3.0 | D elutes first |
Detailed Experimental Protocol
This self-validating protocol ensures reproducible separation of the target from its critical impurities.
Step 1: System Suitability Preparation
-
Stock Solution: Dissolve 10 mg of Reference Standard (N-glycyl-2-phenylalanine) in 10 mL of 50:50 Water:Acetonitrile.
-
Resolution Mixture: Mix equal parts of Target Stock and Gly-Phe (Linear) Stock.
-
Blank: Inject Mobile Phase A to confirm baseline stability.
Step 2: Chromatographic Workflow
-
Equilibration: Flush column with 95% A / 5% B for 10 column volumes.
-
Injection: Inject 10 µL of Resolution Mixture.
-
Criteria:
-
Resolution (
) between Gly-Phe and Target > 2.0. -
Tailing Factor (
) for Target < 1.5 (Critical due to steric hindrance).
-
Step 3: Troubleshooting Co-elution
If the "2-phenyl" target co-elutes with hydrophobic impurities:
-
Change Modifier: Switch Methanol for Acetonitrile to alter
selectivity. -
Adjust pH: Increase buffer pH to 6.5 (using Ammonium Acetate) to deprotonate the carboxylic acid, reducing retention and altering selectivity based on pKa differences between the
-methyl and linear isomers.
Visualization of Separation Logic
The following diagram illustrates the decision matrix for selecting the correct method based on the specific isomer impurity present.
Caption: Decision tree for selecting the optimal HPLC mode based on the specific isomeric impurity profile of N-glycyl-2-phenylalanine.
References
-
Chemical Identity & Nomenclature: Alanine, N-glycyl-2-phenyl- (CAS 103855-63-6). ChemicalBook. Link
-
Peptide Isomer Separation: Separation of Peptide Diastereomers by Reversed-Phase HPLC. ResearchGate. Link
-
Chiral Separation Mechanisms: Chiral High-performance Liquid Chromatography of Amino Acids and Peptides. Sigma-Aldrich (Merck). Link
- Alpha-Methyl Amino Acid Analysis:Chromatographic behavior of alpha-methyl-alpha-amino acids. Journal of Chromatography A.
Sources
Circular Dichroism vs. Chiral HPLC: A Validation Guide for Glycylphenylalanine Chirality
Topic: Circular dichroism (CD) spectra validation of Glycylphenylalanine chirality Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Chirality Imperative
In peptide therapeutics and ligand binding assays, the stereochemical purity of building blocks like Glycylphenylalanine (Gly-Phe) is non-negotiable. While Glycine is achiral, Phenylalanine (Phe) possesses a chiral center that dictates the dipeptide's biological activity. For instance, Gly-D-Phe is a potent affinity ligand for thermolysin purification, whereas its L-isomer exhibits significantly different binding kinetics.[1]
This guide objectively compares Circular Dichroism (CD) against Chiral HPLC and NMR for validating Gly-Phe chirality. While Chiral HPLC remains the gold standard for quantifying enantiomeric excess (ee), CD spectroscopy is the superior tool for rapid, absolute configurational assignment and conformational analysis in solution.
Comparative Landscape: Selecting the Right Tool
For a drug development professional, the choice of method depends on the specific analytical question: “Is it the right enantiomer?” (Identity) vs. “How pure is it?” (Purity).
Table 1: Comparative Analysis of Chirality Validation Methods
| Feature | Circular Dichroism (CD) | Chiral HPLC | 1H-NMR (with Chiral Shift Reagent) | Polarimetry |
| Primary Utility | Absolute Configuration (Identity) & Secondary Structure | Enantiomeric Purity (Quantification) | Structural Elucidation | Bulk Optical Rotation |
| Sample State | Solution (Native conditions) | Solution (Mobile phase dependent) | Solution (Deuterated solvents) | Solution (High conc. required) |
| Speed | Fast (<10 min/sample) | Slow (30-60 min equilibration + run) | Medium (Prep + Shimming) | Fast |
| Sensitivity | High (µg/mL range) | High (ng/mL range) | Low (mg/mL range) | Very Low (Requires g/mL often) |
| Differentiation | Mirror Image Spectra (Unambiguous) | Retention Time Shift (Requires standards) | Chemical Shift Split | Sign of Rotation (+/-) |
| Cost per Run | Low (Nitrogen, Lamp life) | High (Chiral Columns, Solvents) | High (Deuterated solvents, Shift reagents) | Low |
Expert Insight: Use CD for incoming raw material identity testing and batch-to-batch consistency checks. Use Chiral HPLC for final product release testing where quantitative impurity limits (<1%) must be certified.
Technical Deep Dive: The CD Signature of Gly-Phe
Glycylphenylalanine contains two distinct chromophores that respond to Circularly Polarized Light (CPL):
-
The Peptide Bond (Far-UV, 185–240 nm): Dominated by
and transitions. -
The Phenyl Ring (Near-UV, 250–320 nm): Dominated by
transitions of the aromatic side chain.
The Mirror Image Principle
The fundamental validation mechanism is the Cotton Effect .
-
Gly-L-Phe: Typically exhibits a specific spectral signature (e.g., positive ellipticity in the 210-220 nm region, though conformation-dependent) and fine structure in the aromatic region (250-270 nm).
-
Gly-D-Phe: Will produce the exact mathematical mirror image (inverse sign) of the L-isomer spectrum.
-
Racemic Mixture (DL): Will result in a flat line (zero ellipticity) as the signals cancel out.
Critical Mechanism: Unlike polarimetry, which gives a single number at one wavelength (usually 589 nm), CD provides a spectral fingerprint across the UV range, making it impossible for impurities to "mask" the wrong chirality through coincidental rotation cancellation.
Experimental Protocol: Self-Validating Workflow
As a Senior Application Scientist, I advocate for protocols that include "fail-safes"—steps that alert you if the data is invalid before you leave the instrument.
Phase 1: Sample Preparation
-
Solvent: 10 mM Phosphate Buffer (pH 7.0) or HPLC-grade Water.
-
Why? Avoid Chloride ions (e.g., HCl, NaCl) and organic solvents with high UV cutoffs (e.g., Acetone) which absorb below 200 nm, blinding the detector.
-
-
Concentration:
Phase 2: Instrument Configuration (Jasco/Chirascan type)
-
Bandwidth: 1.0 nm (Balances signal-to-noise vs. spectral resolution).
-
Scan Speed: 50 nm/min (Too fast distorts peak shapes).
-
Accumulations: 3 scans (Averages out random noise).
-
Pathlength:
-
1 mm cuvette for Far-UV.
-
10 mm cuvette for Near-UV.
-
Phase 3: The "Trustworthiness" Check (HT Voltage)
Crucial Step: Monitor the High Tension (HT) Voltage channel simultaneously with the CD signal.
-
The Rule: If HT Voltage > 600-700V (instrument dependent), the detector is "starved" of light.
-
The Fix: The buffer is too absorbing, or the sample is too concentrated. Data collected above 700V is noise, not signal.
Visualization & Logic
Workflow Diagram: CD Validation Process
This diagram outlines the decision logic for validating an unknown Gly-Phe sample.
Caption: Figure 1: Logical workflow for validating Gly-Phe chirality using CD spectroscopy, including critical HT voltage quality control.
Decision Matrix: Method Selection
When to choose CD over HPLC?
Caption: Figure 2: Strategic decision matrix for selecting between CD and HPLC based on analytical requirements.
Data Analysis: From mdeg to Molar Ellipticity
Raw data from the instrument is in millidegrees (θ) .[4] To compare samples effectively, you must convert this to Mean Residue Ellipticity (MRE) or Molar Ellipticity ([θ]) . This normalizes for concentration and pathlength.[5]
Formula:
- : Observed ellipticity (mdeg)
- : Molecular weight ( g/mol )
- : Concentration (mg/mL)
- : Pathlength (cm)
Validation Criteria:
-
Zero-Crossing: The wavelength where the spectrum crosses zero must match the standard exactly.
-
Magnitude: The intensity of the peaks (positive and negative) should be within ±5% of the standard for a pure sample. Significant deviation suggests lower enantiomeric excess (ee).
References
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[2][3][4][5][6][7][8][9] Nature Protocols. Link
-
Inouye, K., et al. (2006). Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin.[1] Journal of Biochemical and Biophysical Methods. Link
-
Creative Proteomics. (2024). Near UV Circular Dichroism (CD) Spectroscopy Analysis.[2][4][7] Link
-
JASCO Corporation. (n.d.). Circular Dichroism Spectroscopy: Theory and Applications. Link
Sources
- 1. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]
- 3. health.uconn.edu [health.uconn.edu]
- 4. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 5. Near UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 6. [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. bio-protocol.org [bio-protocol.org]
- 9. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Alanine, N-glycyl-2-phenyl- (6CI)
Chemical Identity: Alanine, N-glycyl-2-phenyl- (6CI) Common Name: Glycyl-L-phenylalanine (Gly-Phe) CAS Registry Number: 3321-03-7 Molecular Formula: C₁₁H₁₄N₂O₃ Molecular Weight: 222.24 g/mol
Part 1: Executive Safety Assessment
Senior Scientist Insight: While the Safety Data Sheet (SDS) for Glycyl-L-phenylalanine classifies it as non-hazardous under GHS standards, relying solely on this classification is a rookie mistake in drug development. In a research setting, the primary risks are not acute toxicity, but rather particulate inhalation , sample loss due to static electricity , and bioactive contamination .
As a dipeptide, Gly-Phe is a precursor in various enzymatic pathways. Treat it as a bioactive intermediate. The following protocols are designed to protect the researcher from sensitization and the sample from degradation.
Risk Profile Summary
| Hazard Category | Rating | Critical Note |
| Acute Toxicity | Low | Not classified by GHS/OSHA as hazardous [1]. |
| Inhalation | Moderate | Fine powders are easily aerosolized; chronic exposure to bioactive peptides can induce sensitization [2]. |
| Physical | High | Static Charge: Lyophilized peptides are extremely hygroscopic and prone to static fly-away, leading to dosing errors [3]. |
| Stability | Moderate | Prone to hydrolysis if stored in solution; hygroscopic in powder form. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not default to generic PPE.[1][2] For peptide handling, your gear must minimize static generation while providing a barrier against fine particulates.
Task-Based PPE Requirements
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (4-6 mil) | Latex gloves carry higher static charges, which can cause the peptide powder to repel from the spatula. Nitrile offers adequate chemical resistance and lower static potential [4]. |
| Respiratory | N95/P2 Mask or Fume Hood | Essential when handling the lyophilized powder outside a biosafety cabinet. Prevents inhalation of micro-particulates that can trigger immune responses over time. |
| Eye Protection | Chemical Splash Goggles | Preferred over safety glasses during solubilization. Peptides dissolved in acidic buffers (e.g., TFA) pose a splash hazard. |
| Body Protection | Anti-Static Lab Coat | Synthetic fibers (polyester blends) generate static. Use 100% cotton or ESD (Electrostatic Discharge) safe coats to prevent "jumping" powder. |
Part 3: Operational Protocols
Protocol A: Zero-Loss Weighing & Handling
The greatest challenge with Gly-Phe is static electricity causing the powder to disperse during weighing.
-
Equilibration: Remove the vial from -20°C storage and allow it to reach room temperature before opening (approx. 20-30 mins).
-
Reasoning: Opening a cold vial introduces condensation, which makes the peptide sticky and accelerates hydrolysis [5].
-
-
Static Neutralization:
-
Use an ionizing gun or anti-static bar inside the weigh station.
-
Alternative: Wipe the spatula and weigh boat with an anti-static dryer sheet if professional ionizers are unavailable.
-
-
Transfer:
-
Use a micro-spatula (stainless steel). Avoid plastic spatulas which generate triboelectric charge.
-
Weigh directly into the final solubilization vessel to minimize transfer losses.
-
Protocol B: Solubilization & Storage[3]
-
Solvent Selection: Gly-Phe is soluble in water and PBS.
-
Note: If solubility issues arise (common with phenylalanine content), add small amounts of Acetic Acid (0.1M) or sonicate briefly.
-
-
Aliquoting:
-
Never store peptides in dilute solution for long periods.
-
Flash freeze aliquots in liquid nitrogen and store at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles (max 2 cycles).
-
Part 4: Workflow Visualization
The following diagram outlines the "Safe Path" for handling Gly-Phe, prioritizing sample integrity and user safety.
Caption: Operational workflow for Glycyl-L-phenylalanine, emphasizing static control and moisture prevention to ensure data integrity.
Part 5: Disposal & Emergency Response
Waste Disposal Plan
-
Solid Waste: Contaminated weigh boats, gloves, and wipes must be disposed of in Hazardous Solid Waste containers (incineration stream). Do not throw in regular trash.
-
Liquid Waste: Aqueous solutions containing Gly-Phe should be collected in Chemical Waste containers labeled "Non-Halogenated Organic/Aqueous Mixture."
-
Drain Disposal: Strictly Prohibited. Even non-toxic peptides can increase Biological Oxygen Demand (BOD) in water systems or act as substrates for bacterial growth in plumbing [6].
Emergency Procedures
-
Inhalation: Move to fresh air immediately. If coughing persists, seek medical evaluation (sensitization check).
-
Skin Contact: Wash with soap and water for 15 minutes.[1] No neutralizing agent required.
-
Spill Cleanup:
-
Dampen a paper towel (do not spray dry powder directly).
-
Wipe up the powder to prevent aerosolization.
-
Clean surface with 70% Ethanol.
-
References
-
Fisher Scientific. (2014).[4] Safety Data Sheet: Glycyl-L-phenylalanine. Retrieved from
-
Biorunstar. (2025).[5] Safety Precautions when Handling Peptide Substrates. Retrieved from
-
Redcon1. (2026). The Truth About Static in Protein Powders. Retrieved from
-
Peptide24. (2025). Best Practices for Handling and Disposing of Research Peptides. Retrieved from
-
Thermo Fisher Scientific. Handling and Storage Instruction: AQUA Peptides. Retrieved from
-
Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
